Product packaging for 4-Ethyl-2-fluoroaniline(Cat. No.:CAS No. 821791-69-9)

4-Ethyl-2-fluoroaniline

Cat. No.: B1343203
CAS No.: 821791-69-9
M. Wt: 139.17 g/mol
InChI Key: CORZDGJEVGIUAR-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoroaniline is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B1343203 4-Ethyl-2-fluoroaniline CAS No. 821791-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORZDGJEVGIUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611104
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821791-69-9
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 821791-69-9

This technical guide provides comprehensive information on 4-Ethyl-2-fluoroaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the pharmaceutical industry.

Compound Data and Properties

This compound is a substituted aniline derivative. The strategic placement of ethyl and fluoro groups on the aniline ring makes it a valuable building block in the synthesis of complex organic molecules. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 821791-69-9[1][2][3]
Molecular Formula C₈H₁₀FN[1][2]
Molecular Weight 139.17 g/mol [2]
IUPAC Name This compound[1]
Synonyms Benzenamine, 4-ethyl-2-fluoro-N/A
Physical Form Liquid[1]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere[1]

Table 2: Chemical Identifiers for this compound

IdentifierValueSource(s)
InChI 1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3[1]
InChI Key CORZDGJEVGIUAR-UHFFFAOYSA-N[1]
SMILES CCC1=CC=C(N)C(F)=C1N/A

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding nitro precursor, 4-Ethyl-1-fluoro-2-nitrobenzene. This two-step process, involving nitration followed by reduction, is a standard procedure in the synthesis of aromatic amines.

Proposed Synthetic Pathway

A logical synthetic route starts from m-fluoroacetophenone, which undergoes nitration, reduction of the ketone, iodination, and a final reduction to yield the nitro intermediate. This intermediate is then reduced to the target aniline. A simplified and common laboratory-scale approach involves the direct reduction of the commercially available nitro compound.

G cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Reduction to Aniline Start 1-Ethyl-3-fluorobenzene Nitro_Intermediate 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) Start->Nitro_Intermediate Nitration (HNO₃, H₂SO₄) Final_Product This compound (CAS: 821791-69-9) Nitro_Intermediate_ref 4-Ethyl-1-fluoro-2-nitrobenzene Nitro_Intermediate_ref->Final_Product Reduction (e.g., H₂, Pd/C)

Proposed two-step synthesis of this compound.
Experimental Protocol: Reduction of 4-Ethyl-1-fluoro-2-nitrobenzene

This protocol is adapted from a general procedure for the reduction of substituted nitroaromatics.[4]

Materials and Equipment:

  • 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (approx. 0.01 eq)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with celite or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed. This process typically takes 2-4 hours.[4]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to yield pure this compound.

Applications in Research and Drug Development

Fluoroaniline derivatives are crucial building blocks in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[5]

  • Pharmaceutical Intermediates: this compound serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] While specific drugs derived from this exact molecule are not prominently documented in public literature, its structural motifs are found in compounds investigated for various therapeutic areas.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the development of new herbicides and pesticides.[5][6]

  • Structure-Activity Relationship (SAR) Studies: The ethyl and fluoro substituents provide specific steric and electronic properties that are useful for medicinal chemists to probe biological targets and optimize lead compounds. For instance, related compounds like N-Ethyl-4-fluoroaniline have shown antitubercular activity.[7] The substitution pattern on the aniline ring is a key factor in determining the biological activity of the final compound.

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[1]

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

  • Store in a well-ventilated place. Keep container tightly closed.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Compound Utilization

The general workflow for utilizing this compound in a research or drug development context involves several logical steps, from initial synthesis to biological evaluation.

G A Synthesis of This compound B Purification & Characterization (NMR, MS, HPLC) A->B C Scaffold for Derivative Synthesis B->C D Biological Screening (e.g., in vitro assays) C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Refinement F Preclinical Development E->F

General workflow for the use of this compound in R&D.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 4-Ethyl-2-fluoroaniline, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The document outlines available data, presents standardized experimental protocols for the determination of key physical characteristics, and includes a logical workflow for property characterization.

Core Physical Properties

This compound, with the CAS number 821791-69-9, is an aniline derivative.[1][2][3] While specific experimental data for some of its physical properties are not extensively reported in publicly available literature, the following information has been compiled from various chemical suppliers and databases.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀FN[1][2][4]
Molecular Weight 139.17 g/mol [1][2][4]
Physical Form Liquid[2][4]
Appearance Brown liquid[4]
Purity 95% - 97%[2][4]
Storage Temperature 2-8°C, in a dark, inert atmosphere[2][4]

Note: Critical physical properties such as melting point, boiling point, density, and solubility for this compound are not consistently available in the reviewed sources. The following sections detail the standard experimental protocols used to determine these properties for organic compounds.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds like this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] This property is a crucial indicator of purity. Several methods are commonly employed in the laboratory for its determination.

Methodology: Thiele Tube Method [6][7]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (Bunsen burner or hot plate), and a suitable high-boiling liquid (e.g., paraffin oil).

  • Procedure:

    • A small quantity of the liquid sample (a few milliliters) is placed in the fusion tube.[5][7]

    • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[5][7][8]

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing a high-boiling liquid, ensuring the rubber band or thread used for attachment is above the liquid level.[9]

    • The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[6][9]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Precautions:

  • The capillary tube must be properly sealed at one end.[7][8]

  • Heating should be slow and uniform to ensure accurate temperature reading.[7][9]

  • The thermometer bulb and the sample should be at the same level.[7][9]

2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[10][11]

Methodology: Using a Graduated Cylinder and Balance [10][11][12][13]

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[10][12]

    • A specific volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[10][11]

    • The graduated cylinder containing the liquid is reweighed to determine the combined mass.[10][12][13]

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[12]

    • The density is then calculated using the formula: Density = Mass / Volume.[10]

Precautions:

  • Ensure the graduated cylinder is completely dry before weighing.[10]

  • Read the volume accurately at eye level.[10]

  • Repeat the measurement several times and calculate the average for better accuracy.[10]

3. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound is tested in a variety of solvents to understand its polarity and functional groups.[14][15][16]

Methodology: Qualitative Solubility Tests [14][17][18]

  • Apparatus: Small test tubes, spatula, vortex mixer (optional).

  • Solvents: Water, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous hydrochloric acid (HCl), and concentrated sulfuric acid (H₂SO₄).[14][18]

  • Procedure:

    • Approximately 25 mg of the solid sample or 0.05 mL of the liquid sample is placed in a small test tube.[14]

    • About 0.75 mL of the solvent is added in small portions.[14]

    • The test tube is shaken vigorously after each addition.[14]

    • The compound is considered "soluble" if it dissolves completely.

    • The solubility is systematically tested in the series of solvents, often following a flowchart to classify the compound based on its acidic, basic, or neutral nature.[17][18] For instance, solubility in 5% NaOH suggests an acidic compound, while solubility in 5% HCl indicates a basic compound.[18]

Precautions:

  • Use small, precise amounts of sample and solvent.

  • Observe carefully for any signs of dissolution or reaction (e.g., color change, effervescence).

4. Determination of Melting Point

Although this compound is a liquid at room temperature, this protocol is included for completeness in the characterization of organic compounds. The melting point is the temperature at which a solid turns into a liquid.[19][20] For pure crystalline solids, this transition occurs over a very narrow range.[9]

Methodology: Capillary Tube Method [9][19]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[9]

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into a capillary tube, which is sealed at one end.[9][21]

    • The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[19]

    • The assembly is heated slowly and uniformly in a melting point apparatus.[9]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Precautions:

  • The sample must be finely powdered and tightly packed.[9]

  • The heating rate should be slow, especially near the expected melting point (around 1-2°C per minute), to ensure an accurate reading.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound.

G Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Property Determination cluster_liquid Liquid Sample cluster_solid Solid Sample cluster_2 Data Analysis & Reporting A Obtain Pure Sample B Determine Physical State (Solid, Liquid, Gas) A->B C Measure Boiling Point B->C D Measure Density B->D E Determine Solubility B->E F Measure Melting Point B->F G Determine Solubility B->G H Compile Data in Table C->H D->H E->H F->H G->H I Compare with Literature Values H->I J Report Findings I->J

Caption: Logical workflow for the characterization of physical properties.

References

An In-depth Technical Guide to 4-Ethyl-2-fluoroaniline: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-fluoroaniline, a fluorinated aniline derivative of increasing importance in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and its role as a critical structural motif in the design of novel therapeutic agents.

Chemical Structure and Properties

This compound is a substituted aniline with an ethyl group at the para-position and a fluorine atom at the ortho-position relative to the amino group. This unique substitution pattern imparts desirable characteristics for its use as a building block in the synthesis of complex organic molecules.

The chemical structure of this compound is presented below:

IUPAC Name: this compound[1] CAS Number: 821791-69-9[1] Molecular Formula: C₈H₁₀FN[1] SMILES: CCC1=CC(=C(C=C1)N)F[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed spectroscopic properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 139.17 g/mol [1]
Monoisotopic Mass 139.079727485 Da[1]
Physical Form Liquid[2]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[2]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-ethyl-1-fluorobenzene. The general synthetic pathway involves nitration followed by reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene

This step involves the electrophilic nitration of 4-ethyl-1-fluorobenzene.[3]

  • Materials:

    • 4-ethyl-1-fluorobenzene

    • Concentrated nitric acid (70%)

    • Concentrated sulfuric acid

    • Ice bath

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid to 4-ethyl-1-fluorobenzene with constant stirring.

    • Maintain the reaction temperature below 10°C during the addition.

    • After the addition is complete, continue stirring at room temperature for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-ethyl-1-fluoro-2-nitrobenzene.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 4-ethyl-1-fluoro-2-nitrobenzene to an amine.[3]

  • Materials:

    • 4-Ethyl-1-fluoro-2-nitrobenzene

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas source (balloon or hydrogenation apparatus)

    • Filter paper

    • Rotary evaporator

  • Procedure:

    • Dissolve 4-ethyl-1-fluoro-2-nitrobenzene in methanol or ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or column chromatography if necessary.

Synthesis_of_4_Ethyl_2_fluoroaniline cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-ethyl-1-fluorobenzene 4-ethyl-1-fluorobenzene 4-ethyl-1-fluoro-2-nitrobenzene 4-ethyl-1-fluoro-2-nitrobenzene 4-ethyl-1-fluorobenzene->4-ethyl-1-fluoro-2-nitrobenzene Nitration HNO3/H2SO4 HNO3/H2SO4 HNO3/H2SO4->4-ethyl-1-fluoro-2-nitrobenzene This compound This compound 4-ethyl-1-fluoro-2-nitrobenzene->this compound Reduction 4-ethyl-1-fluoro-2-nitrobenzene->this compound H2, Pd/C H2, Pd/C H2, Pd/C->this compound

Figure 1: Synthesis pathway of this compound.

Role in Drug Discovery and Medicinal Chemistry

Fluorinated organic compounds play a crucial role in modern drug discovery due to the unique properties imparted by the fluorine atom. The incorporation of fluorine can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[4] this compound serves as a valuable building block for introducing these advantageous properties into drug candidates.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a common strategy.[5][6] The fluorine atom in this compound can act as a bioisostere for a hydroxyl group or a hydrogen atom.[7] This substitution can block metabolic oxidation at that position, thereby increasing the drug's half-life.

Synthesis of Heterocyclic Scaffolds

Substituted anilines are key precursors for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals. This compound is particularly useful in the synthesis of quinoline derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][8][9]

Application in Kinase Inhibitors

Many kinase inhibitors, a major class of cancer therapeutics, feature an aniline or anilinoquinazoline core that interacts with the hinge region of the kinase ATP-binding site.[10][11] The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors. The fluorine atom can form specific interactions, such as hydrogen bonds or halogen bonds, with the protein target, while the ethyl group can occupy a hydrophobic pocket, leading to enhanced potency.

Kinase_Inhibition_Pathway cluster_0 Signaling Cascade cluster_1 Inhibitor Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (Derivative of this compound) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Binds to ATP pocket ATP ATP ATP->Receptor_Tyrosine_Kinase Competes for binding

Figure 2: Hypothetical signaling pathway inhibited by a kinase inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern allows for the strategic introduction of fluorine to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and scientists in the field of drug discovery and development.

References

Synthesis of 4-Ethyl-2-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-Ethyl-2-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound. The first is a multi-step pathway commencing from 3-fluoroacetophenone, and the second is a more direct approach involving the Friedel-Crafts ethylation of 2-fluoronitrobenzene. Both pathways culminate in the reduction of the intermediate, 4-ethyl-2-fluoronitrobenzene.

Pathway 1: Multi-step Synthesis from 3-Fluoroacetophenone

This pathway involves a four-step synthesis of the key intermediate, 4-ethyl-2-fluoronitrobenzene, followed by a final reduction to yield the target compound.

Diagram of Pathway 1

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction of Ketone cluster_2 Step 3: Iodination cluster_3 Step 4: Reduction of Iodide cluster_4 Step 5: Reduction of Nitro Group A 3-Fluoroacetophenone B 1-(5-Fluoro-2-nitrophenyl)ethanone A->B Nitrating Agent C 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene B->C Reducing Agent D 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene C->D Iodinating Agent E 4-Ethyl-2-fluoronitrobenzene D->E Reducing Agent F This compound E->F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Multi-step synthesis of this compound.

Pathway 2: Friedel-Crafts Ethylation

This pathway offers a more direct, two-step route to the target molecule, although it may present challenges due to the deactivating effect of the nitro group on the aromatic ring.

Diagram of Pathway 2

G cluster_0 Step 1: Friedel-Crafts Ethylation cluster_1 Step 2: Reduction of Nitro Group A 2-Fluoronitrobenzene B 4-Ethyl-2-fluoronitrobenzene A->B Ethylating Agent + Lewis Acid C This compound B->C Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Friedel-Crafts pathway to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways.

StepReactantsReagents and SolventsTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Pathway 1
1. Nitration3-FluoroacetophenoneFuming nitric acid-15 to -52 - 5>60>98
2. Reduction of Ketone1-(5-Fluoro-2-nitrophenyl)ethanoneReducing agent (e.g., NaBH4)Ambient1 - 2>60>98
3. Iodination4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzeneIodinating agent (e.g., PPh3, I2)60 - 702 - 4>60>98
4. Reduction of Iodide4-Fluoro-2-(1-iodoethyl)-1-nitrobenzeneReducing agent (e.g., NaBH4)Ambient1 - 3>60>98
5. Reduction of Nitro Group (SnCl2/HCl)4-Ethyl-2-fluoronitrobenzeneSnCl2·2H2O, HCl, EthanolReflux2 - 4HighHigh
5. Reduction of Nitro Group (H2/Pd-C)4-Ethyl-2-fluoronitrobenzeneH2, 10% Pd/C, EthanolAmbient2 - 6HighHigh
Pathway 2
1. Friedel-Crafts Ethylation2-FluoronitrobenzeneEthyl halide, Lewis acid (e.g., AlCl3)0 to Ambient1 - 3VariableVariable
2. Reduction of Nitro Group (SnCl2/HCl)4-Ethyl-2-fluoronitrobenzeneSnCl2·2H2O, HCl, EthanolReflux2 - 4HighHigh
2. Reduction of Nitro Group (H2/Pd-C)4-Ethyl-2-fluoronitrobenzeneH2, 10% Pd/C, EthanolAmbient2 - 6HighHigh

Experimental Protocols

Pathway 1: Multi-step Synthesis

Step 1: Nitration of 3-Fluoroacetophenone To a stirred solution of fuming nitric acid, 3-fluoroacetophenone is added dropwise at a temperature maintained between -15 and -5 °C. The reaction mixture is stirred for 2-5 hours. Upon completion, the reaction is quenched with ice water and the precipitated solid is filtered, washed with water, and dried to afford 1-(5-fluoro-2-nitrophenyl)ethanone.

Step 2: Reduction of 1-(5-Fluoro-2-nitrophenyl)ethanone The ketone from the previous step is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up with water and extracted with an organic solvent. The organic layer is dried and concentrated to give 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene The alcohol is dissolved in an appropriate solvent like dichloromethane. To this solution, triphenylphosphine and iodine are added, and the mixture is heated to reflux for 2-4 hours. After the reaction is complete, the mixture is cooled, washed with sodium thiosulfate solution to remove excess iodine, dried over a drying agent, and the solvent is removed under reduced pressure to yield 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

Step 4: Reduction of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene The iodo-compound is dissolved in a suitable solvent, and a reducing agent such as sodium borohydride is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product, 4-ethyl-2-fluoronitrobenzene, is extracted, dried, and purified.

Final Step for Both Pathways: Reduction of 4-Ethyl-2-fluoronitrobenzene

Method A: Reduction with Tin(II) Chloride To a solution of 4-ethyl-2-fluoronitrobenzene in ethanol, an excess of stannous chloride dihydrate (SnCl2·2H2O) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is made basic with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Method B: Catalytic Hydrogenation 4-Ethyl-2-fluoronitrobenzene is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 2-6 hours. The progress of the reaction is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound.

Pathway 2: Friedel-Crafts Ethylation

Step 1: Friedel-Crafts Ethylation of 2-Fluoronitrobenzene To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane), 2-fluoronitrobenzene is added. An ethylating agent, such as ethyl bromide or ethyl chloride, is then added dropwise. The reaction mixture is stirred at 0 °C to room temperature for 1-3 hours. The reaction is then carefully quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, containing a mixture of isomers, is purified by column chromatography to isolate 4-ethyl-2-fluoronitrobenzene. It is important to note that this reaction can be low-yielding and produce multiple isomers due to the deactivating nature of the nitro group.

Spectroscopic Profile of 4-Ethyl-2-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 4-Ethyl-2-fluoroaniline, a valuable molecule in chemical research and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, detailed, standardized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 821791-69-9, Molecular Formula: C₈H₁₀FN, Molecular Weight: 139.17 g/mol ).[1] This information is crucial for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8 - 7.0m1HAr-H
~6.7 - 6.8m1HAr-H
~6.6 - 6.7m1HAr-H
~3.6 (variable)br s2H-NH₂
2.55q2H-CH₂-
1.18t3H-CH₃
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). The aromatic region will exhibit complex splitting patterns due to fluorine-proton coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~150 - 153 (d)C-F
~135 - 138 (d)C-NH₂
~124 - 126C-H (aromatic)
~118 - 120 (d)C-H (aromatic)
~115 - 117 (d)C-H (aromatic)
~112 - 114C-Et (aromatic)
28.3-CH₂-
15.9-CH₃
Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm). Carbons near the fluorine atom will appear as doublets (d) due to carbon-fluorine coupling.
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpN-H stretch (asymmetric)
3300 - 3400Medium, SharpN-H stretch (symmetric)
2850 - 2970MediumC-H stretch (aliphatic)
1600 - 1630StrongN-H bend (scissoring)
1500 - 1520StrongC=C stretch (aromatic)
1250 - 1280StrongC-N stretch (aromatic amine)
1180 - 1220StrongC-F stretch
Prediction based on characteristic vibrational frequencies.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted AdductRelative Abundance
139.08[M]⁺High
140.09[M+H]⁺Moderate
124.06[M-CH₃]⁺Moderate
111.05[M-C₂H₄]⁺Low
162.07[M+Na]⁺Low
Predicted values for common adducts and fragments.

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A solution of 5-10 mg of purified this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Place_in_Magnet Place in Spectrometer Transfer->Place_in_Magnet Tune_Probe Tune Probe (¹H or ¹³C) Place_in_Magnet->Tune_Probe Acquire_FID Acquire FID Tune_Probe->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Final_Spectrum Final Spectrum Baseline_Correction->Final_Spectrum IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep_Method Choose Method: Thin Film (KBr plates) or ATR Background_Scan Record Background Spectrum Prep_Method->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Ratio_Spectra Ratio Sample to Background Sample_Scan->Ratio_Spectra Final_Spectrum Final IR Spectrum Ratio_Spectra->Final_Spectrum MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Sample_Prep Dilute Sample in Volatile Solvent Introduction Introduce to MS (e.g., GC-MS) Sample_Prep->Introduction Ionization Ionization (e.g., Electron Ionization) Introduction->Ionization Separation Mass Separation (by m/z) Ionization->Separation Detection Ion Detection Separation->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum

References

4-Ethyl-2-fluoroaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Ethyl-2-fluoroaniline (CAS No. 821791-69-9). The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and disposal guidelines for this compound. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 821791-69-9[1][2]
Molecular Formula C₈H₁₀FN[1][2]
Molecular Weight 139.17 g/mol [1]
Appearance Liquid
Purity 95% - 97%[2]
Storage Temperature 2-8°C, in a dark, inert atmosphere

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

ClassificationPictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)H335: May cause respiratory irritation.

Source:

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Due to the lack of specific data for this compound, a cautious approach assuming moderate to high toxicity is recommended. Standard toxicological assessments should be performed to determine the specific profile of this compound.

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are available for assessing the toxicity of chemical substances. The following are summaries of key experimental protocols relevant to the hazards identified for fluoroaniline derivatives.

Acute Oral Toxicity - OECD Test Guideline 401 (Superseded but principle remains relevant)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[6][7]

Methodology:

  • Animal Model: Typically, young adult rats are used.[6]

  • Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]

  • Procedure:

    • Animals are fasted prior to administration of the substance.[6]

    • The substance is administered in a single dose or in smaller fractions over a period not exceeding 24 hours.[6]

    • Animals are observed for a minimum of 14 days.[6]

  • Observations: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity, and behavior patterns. The time of death is recorded.[6]

  • Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[6]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.[8][9][10]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[8]

  • Dosage and Application: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[8]

  • Procedure:

    • The substance is applied to the skin and covered with a gauze patch and a semi-occlusive dressing.

    • The exposure period is typically 4 hours.[8]

    • After exposure, the residual substance is removed.[8]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[11]

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation Animal_Prep Animal Preparation (Shaving) Application Apply Substance to Skin (Cover with Patch) Animal_Prep->Application Substance_Prep Substance Preparation (0.5g or 0.5mL) Substance_Prep->Application Exposure_Period 4-hour Exposure Application->Exposure_Period Removal Remove Patch and Clean Skin Exposure_Period->Removal Observation_Points Observe at 1, 24, 48, 72 hours (and up to 14 days) Removal->Observation_Points Scoring Score Erythema and Edema Observation_Points->Scoring Classification Classify as Irritant or Non-irritant Scoring->Classification

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[12][13][14][15][16]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[13]

  • Dosage and Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[13]

  • Procedure:

    • The eyelids are gently held together for about one second after instillation.

    • The eye is not washed out for at least 24 hours after instillation, unless a corrosive effect is observed.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for the severity of any lesions. Observations may continue for up to 21 days.[13]

Acute Inhalation Toxicity - OECD Test Guideline 403

This test provides information on the health hazards of a substance when inhaled.[17][18][19][20][21]

Methodology:

  • Animal Model: The rat is the preferred species.[17]

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber. The standard exposure duration is 4 hours.[17][21]

  • Dosage: Multiple groups of animals are exposed to different concentrations of the test substance.[17]

  • Observations: Animals are observed for at least 14 days post-exposure. Observations include changes in the respiratory tract, clinical signs of toxicity, and mortality.[17]

  • Pathology: A gross necropsy is performed on all animals.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][22][23]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[24]

  • Avoid breathing vapors or mist.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[24]

  • Recommended storage temperature is 2-8°C.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[22]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[25]

  • Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides and hydrogen fluoride.[24]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[25]

Accidental Release Measures (Spill Cleanup)

The logical workflow for handling a chemical spill is outlined below.

G Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others and Supervisor Evacuate->Alert Assess Assess the Spill (Identify Substance, Quantity) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Neutralize Neutralize if Necessary (e.g., for acids/bases) Contain->Neutralize Absorb Absorb the Spilled Material Neutralize->Absorb Collect Collect Contaminated Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Logical workflow for responding to a chemical spill.

Procedure:

  • Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[22]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[22]

  • Containment: Prevent further leakage or spillage if safe to do so. Contain the spill with inert absorbent material (e.g., vermiculite, sand, or earth).[26]

  • Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[22]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for proper disposal.[26]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.[4][26] Waste materials should be handled by a licensed professional waste disposal service.

Incompatible Materials

This compound is incompatible with:

  • Strong oxidizing agents[24]

  • Acids[24]

  • Acid chlorides[24]

  • Acid anhydrides[24]

  • Chloroformates[24]

Disclaimer

This document is intended as a guide for trained professionals and is based on currently available information. The absence of specific data for this compound necessitates a conservative approach to safety and handling, treating the compound with a high degree of caution. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures. The information provided here does not supersede any legal requirements or institutional safety protocols.

References

In-Depth Technical Guide to 4-Ethyl-2-fluoroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block in Modern Medicinal Chemistry

4-Ethyl-2-fluoroaniline is a substituted aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical research and drug development. Its unique structural features, combining a fluorine atom and an ethyl group on the aniline scaffold, make it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered in various purities, with 97% being a common grade.[1] Researchers can procure this chemical in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger-scale synthetic needs.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich95%100 mg, 250 mg, 1 g[2]
AChemBlock97%250 mg, 1 g, 5 g[1]
ChemicalBookVariesInquire with listed suppliers[3]
Sunway Pharm Ltd97%100 mg, 250 mg, 1 g

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its effective use in synthesis and analysis. The following tables summarize key computed and experimental data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 821791-69-9PubChem[4]
Molecular Formula C₈H₁₀FNPubChem[4]
Molecular Weight 139.17 g/mol PubChem[4]
Appearance Brown liquidAChemBlock[1]
Storage Temperature 0-8 °CAChemBlock[1]
InChI InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3PubChem[4]
InChIKey CORZDGJEVGIUAR-UHFFFAOYSA-NPubChem[4]
SMILES CCC1=CC(=C(C=C1)N)FPubChem[4]

Table 3: Spectral Data of this compound (Predicted and/or from Related Compounds)

Spectrum TypeKey Features
¹H NMR Signals corresponding to aromatic protons, the ethyl group (triplet and quartet), and the amine protons. The fluorine atom will cause characteristic splitting patterns.
¹³C NMR Resonances for the eight carbon atoms, with the carbon attached to the fluorine atom showing a large coupling constant.
IR Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and ethyl group, C=C stretching of the aromatic ring, and a strong C-F stretching band.
Mass Spectrum A molecular ion peak corresponding to the molecular weight of the compound.

Note: Experimentally determined spectral data for this compound is not widely available in public databases. The information provided is based on predictions and data from structurally similar compounds such as 4-fluoroaniline and 4-ethylaniline.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in readily available literature; however, a plausible and commonly employed synthetic route involves the reduction of the corresponding nitro compound, 4-ethyl-2-fluoronitrobenzene. This transformation can be efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of substituted nitroaromatics.

Materials:

  • 4-ethyl-2-fluoronitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-ethyl-2-fluoronitrobenzene (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under a stream of inert gas.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (disappearance of the starting material), carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the alcohol solvent used in the reaction.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.

G start 4-Ethyl-2-fluoronitrobenzene reaction Catalytic Hydrogenation (Reduction) start->reaction catalyst 10% Pd/C catalyst->reaction solvent Methanol/Ethanol solvent->reaction h2 H2 (gas) h2->reaction workup Filtration & Concentration reaction->workup product This compound workup->product

Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[5][6] Fluoroanilines, in particular, serve as key building blocks for a wide range of pharmaceuticals.

While specific, publicly documented applications of this compound are not abundant, its structural motifs are present in various kinase inhibitors and other biologically active molecules. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent in the design of kinase inhibitors that target the ATP-binding site of enzymes like EGFR and VEGFR.[7] The aniline moiety is crucial for binding to the hinge region of the kinase domain.

The presence of the 2-fluoro substituent can introduce favorable electronic effects and conformational constraints, potentially leading to improved selectivity and potency of the final drug candidate. The 4-ethyl group can occupy a hydrophobic pocket in the target protein, further enhancing binding affinity.

Hypothetical Application in Kinase Inhibitor Synthesis

This compound can be envisioned as a key starting material in the synthesis of novel kinase inhibitors. A common synthetic strategy involves the nucleophilic aromatic substitution reaction between a substituted aniline and a heterocyclic core, such as a 4-chloroquinazoline.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution 4-Chloroquinazoline 4-Chloroquinazoline 4-Chloroquinazoline->Nucleophilic Aromatic Substitution Anilinoquinazoline-based Kinase Inhibitor Anilinoquinazoline-based Kinase Inhibitor Nucleophilic Aromatic Substitution->Anilinoquinazoline-based Kinase Inhibitor

General scheme for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor

This generalized protocol illustrates how this compound could be utilized in the synthesis of a potential kinase inhibitor.

Materials:

  • This compound

  • 4-Chloroquinazoline (or a similarly activated heterocyclic core)

  • A suitable solvent (e.g., isopropanol, n-butanol, or DMF)

  • A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Heating and stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a reaction vessel, add 4-chloroquinazoline (1 equivalent) and this compound (1-1.2 equivalents).

  • Add a suitable solvent to dissolve or suspend the reactants.

  • Add a base (1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., reflux in isopropanol).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product. This may involve filtration if a precipitate has formed, or removal of the solvent under reduced pressure followed by an aqueous workup.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-ethyl-2-fluorophenyl)quinazolin-4-amine derivative.

  • Characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques.

This guide provides a foundational understanding of this compound for its application in research and drug development. Its commercial availability and the potential for its incorporation into novel bioactive molecules make it a compound of significant interest for medicinal chemists. Further research into its specific applications and biological activities is warranted and is an active area of investigation.

References

A Comprehensive Guide to the Purity Analysis of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical methodologies for assessing the purity of 4-Ethyl-2-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential impurity profiles, and detailed experimental protocols.

Introduction

This compound is a substituted aniline derivative used in the synthesis of a range of chemical entities. The presence of impurities, even in trace amounts, can significantly impact the reaction kinetics, yield, and impurity profile of subsequent synthetic steps, ultimately affecting the quality of the final drug product. Therefore, robust analytical methods for the comprehensive purity assessment of this compound are essential.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity analysis of this compound. The primary methods include chromatography for separation and quantification of impurities, and spectroscopy for structural elucidation.

Table 1: Summary of Analytical Techniques for Purity Analysis

Analytical TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC)Quantification of non-volatile impurities, purity determination.Column, mobile phase, flow rate, detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile and semi-volatile impurities.Column, temperature program, carrier gas, ionization mode.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation of the main component and elucidation of impurity structures.Solvent, frequency, observed nuclei (¹H, ¹³C, ¹⁹F).
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns for identification.Ionization source, mass analyzer.

Potential Impurity Profile

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A hypothetical impurity profile based on common synthetic routes is presented below.

Table 2: Potential Impurities in this compound

Impurity NameStructurePotential Origin
2-FluoroanilineNot availableUnreacted starting material or incomplete ethylation.
4-EthylanilineNot availableIncomplete fluorination.
Isomeric Ethyl-fluoroanilinesNot availableNon-selective ethylation or fluorination.
Over-ethylated productsNot availableReaction with excess ethylating agent.
Residual SolventsN/AFrom reaction and purification steps.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These methods are starting points and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of non-volatile impurities and the determination of the overall purity of this compound.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Protocol:

  • Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and the identification of structurally related impurities.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher field strength NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • ¹⁹F NMR: To specifically observe the fluorine atom, which is highly sensitive to its chemical environment and can provide valuable information about fluorinated impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

The following diagrams illustrate the logical workflow for the purity analysis of this compound and a conceptual representation of a potential impurity profile.

PurityAnalysisWorkflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Purity Purity Calculation (%) HPLC->Purity ImpurityID Impurity Identification & Quantification GCMS->ImpurityID NMR->ImpurityID MS->ImpurityID Report Final Purity Report Purity->Report ImpurityID->Report

Caption: Workflow for the Purity Analysis of this compound.

ImpurityProfile cluster_impurities Potential Impurities Main This compound StartingMaterial Unreacted Starting Materials (e.g., 2-Fluoroaniline) Main->StartingMaterial Synthesis Byproducts Reaction By-products (e.g., Isomers) Main->Byproducts Synthesis Overreaction Over-reacted Products Main->Overreaction Synthesis Residuals Residual Solvents & Reagents Main->Residuals Purification

Caption: Conceptual Impurity Profile of this compound.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. The implementation of a comprehensive analytical strategy, utilizing a combination of chromatographic and spectroscopic techniques as outlined in this guide, will ensure that this key intermediate meets the high-quality standards required for pharmaceutical development and manufacturing. The provided protocols serve as a robust starting point for method development and validation, contributing to the overall quality and safety of the final drug product.

A Technical Guide to the Solubility of 4-Ethyl-2-fluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethyl-2-fluoroaniline, a key intermediate in various synthetic applications, including drug development. This document outlines the theoretical solubility profile of this compound in common organic solvents, detailed experimental protocols for solubility determination and purity analysis, and logical workflows relevant to its application.

Core Concepts: Understanding the Solubility of this compound

This compound (CAS No. 821791-69-9) is an aromatic amine with a molecular structure that dictates its solubility.[1][2] The presence of the polar amino (-NH2) group allows for hydrogen bonding, while the fluorinated benzene ring contributes to its overall polarity and interactions with various solvents. Generally, aromatic amines like this compound exhibit good solubility in many organic solvents.[3][4] The principle of "like dissolves like" is a useful guide; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[5]

The solubility of amines in aqueous solutions is highly pH-dependent. In acidic conditions, the amino group is protonated to form an ammonium salt, which is typically more water-soluble than the free base.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its chemical structure and the known behavior of similar aromatic amines. The following table summarizes the expected solubility in a range of common organic solvents.

Disclaimer: This table presents a predicted qualitative solubility profile. It is intended for guidance and should be confirmed by experimental determination for specific applications.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the amine group of this compound.[6]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar C-F and C-N bonds of the aniline.[6]
Non-Polar Hexane, TolueneLowThe significant difference in polarity between the non-polar solvent and the polar functional groups of this compound results in weak intermolecular forces and therefore poor solubility.[4][5]

Experimental Protocols

Accurate determination of solubility is critical for process development, formulation, and quality control. Below are detailed protocols for determining the solubility and purity of this compound.

Protocol for Gravimetric Determination of Solubility

This method determines solubility by creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the aniline, or use a vacuum desiccator to evaporate the solvent completely.

  • Mass Determination: Once the solvent is fully evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtrate in mL) * 100

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample, which is a prerequisite for accurate solubility measurements.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent as the standard, at a concentration similar to the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 240-290 nm).

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the sample is determined by the area percentage method, assuming all impurities are eluted and have a similar response factor to the main component.

    Purity (%) = (Area of the main peak / Total area of all peaks) * 100

Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key workflows related to the solubility and application of this compound.

Solubility_Determination_Workflow start Start: Obtain This compound Sample check_purity Determine Sample Purity (e.g., by HPLC) start->check_purity is_pure Purity > 99%? check_purity->is_pure purify Purify Sample (e.g., Recrystallization, Chromatography) is_pure->purify No select_solvent Select Organic Solvent and Temperature is_pure->select_solvent Yes purify->check_purity prepare_slurry Prepare Saturated Slurry (Excess Solute) select_solvent->prepare_slurry equilibrate Equilibrate for 24-48h with Agitation prepare_slurry->equilibrate sample_filter Withdraw and Filter Supernatant equilibrate->sample_filter analyze Analyze Filtrate (Gravimetric or HPLC) sample_filter->analyze calculate Calculate Solubility (e.g., g/100 mL) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Logical workflow for the experimental determination of solubility.

Synthetic_Workflow start_material This compound (Starting Material) reaction1 Reaction Step 1 (e.g., Amide Coupling) start_material->reaction1 workup1 Work-up & Purification reaction1->workup1 intermediate1 Intermediate A reaction2 Reaction Step 2 (e.g., Cyclization) intermediate1->reaction2 workup1->intermediate1 workup2 Work-up & Purification reaction2->workup2 intermediate2 Intermediate B final_step Final Reaction Step intermediate2->final_step workup2->intermediate2 final_product Target Molecule (e.g., MEK Inhibitor) final_step->final_product

Caption: Synthetic workflow for a MEK inhibitor using this compound.

References

The Emerging Role of 4-Ethyl-2-fluoroaniline in Medicinal Chemistry: A Technical Guide to its Potential in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and carefully chosen alkyl substituents into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide explores the potential applications of 4-Ethyl-2-fluoroaniline as a valuable building block in drug discovery, with a particular focus on the synthesis of kinase inhibitors. While direct incorporation into marketed drugs is not yet prevalent, structure-activity relationship (SAR) studies of analogous compounds strongly suggest its utility in developing potent and selective inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides a comprehensive overview of its synthetic utility, potential biological activities based on analogous structures, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Strategic Advantage of Fluorinated Anilines

Aniline derivatives are fundamental components of numerous biologically active compounds, serving as key pharmacophores that can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets. The introduction of a fluorine atom, as seen in this compound, can significantly modulate the physicochemical properties of the parent molecule. The high electronegativity of fluorine can alter the pKa of the aniline nitrogen, influencing its basicity and interaction with target proteins. Furthermore, the C-F bond is metabolically stable, which can enhance the metabolic stability of drug candidates.

The presence of an ethyl group at the 4-position offers an additional point for hydrophobic interactions within a target's binding site, potentially enhancing binding affinity and selectivity. This combination of a fluoro and an ethyl group on the aniline scaffold makes this compound a promising starting material for the synthesis of novel therapeutic agents.

Application in Kinase Inhibitor Design: Targeting EGFR and VEGFR-2

Kinase inhibitors are a cornerstone of targeted cancer therapy. A significant number of these inhibitors feature a 4-anilinoquinazoline or a similar heterocyclic core, where the aniline moiety plays a critical role in binding to the hinge region of the kinase's ATP-binding pocket.[1][2][3] The nitrogen of the aniline forms a crucial hydrogen bond with a backbone amide in the hinge region, anchoring the inhibitor. The substituents on the aniline ring project into a deeper hydrophobic pocket, where they can be tailored to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound-derived inhibitors is limited in publicly available literature, SAR studies on analogous 4-anilinoquinazoline and 4-anilinopyrimidine derivatives provide valuable insights into the potential contributions of the ethyl and fluoro substituents:

  • Fluorine Substitution: A fluorine atom at the 2-position of the aniline ring can enhance binding affinity through favorable interactions with the protein. Its electron-withdrawing nature can also influence the overall electronic properties of the inhibitor.

  • Ethyl Substitution: A small alkyl group, such as ethyl, at the 4-position can occupy a hydrophobic pocket in the kinase active site, leading to increased potency.[4] The specific size and shape of this pocket vary between different kinases, offering an opportunity for achieving selectivity.

The combination of these two groups in this compound presents a unique opportunity to explore these SAR principles in the design of novel kinase inhibitors.

Quantitative Analysis of Analogous Kinase Inhibitors

To illustrate the potential potency of inhibitors derived from this compound, the following table summarizes the biological activity of structurally related 4-anilinoquinazoline and 4-anilinopyrimidine derivatives against EGFR and VEGFR-2.

Compound ID Core Scaffold Aniline Moiety Target Kinase IC50 (nM) Reference
1 Quinazoline3-chloro-4-fluoroanilineEGFR1[5]
2 Quinazoline3-ethynyl-4-fluoroanilineEGFR2[4]
3 Quinazoline3-chloro-4-(pyridin-2-ylmethoxy)anilineEGFR1.8[4]
4 Quinazoline4-((3-chloro-4-fluorophenyl)amino)VEGFR-210[6]
5 PyrimidineN/A (general class)ALK6.7[7]

This table is a compilation of data from various sources for illustrative purposes. The specific compounds are analogs and do not contain the this compound moiety.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for analogous kinase inhibitors and describe a potential route to synthesize a hypothetical EGFR/VEGFR-2 inhibitor starting from this compound.

Synthesis of N-(4-ethyl-2-fluorophenyl)quinazolin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloroquinazoline and this compound.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Isopropanol

  • Triethylamine

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1.0 eq).

  • Add this compound (1.1 mmol, 1.1 eq).

  • Add isopropanol (10 mL) as the solvent.

  • Add triethylamine (1.5 mmol, 1.5 eq) to act as a base and neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product, N-(4-ethyl-2-fluorophenyl)quinazolin-4-amine.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are key targets for many kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Binding & Dimerization

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and initial biological evaluation of a kinase inhibitor derived from this compound.

Experimental_Workflow Start Starting Materials: This compound 4-Chloroquinazoline Synthesis Chemical Synthesis (Nucleophilic Aromatic Substitution) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitroAssay In Vitro Kinase Assay (EGFR/VEGFR-2) Characterization->InVitroAssay DataAnalysis Data Analysis (IC50 Determination) InVitroAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General experimental workflow.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel kinase inhibitors. Its unique substitution pattern offers the potential for enhanced binding affinity, selectivity, and improved pharmacokinetic properties. Based on the extensive research on analogous 4-anilinoquinazoline and related heterocyclic scaffolds, it is reasonable to project that derivatives of this compound will exhibit potent inhibitory activity against key cancer targets like EGFR and VEGFR-2. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to begin exploring the medicinal chemistry of this versatile compound. Further synthesis and biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 4-Ethyl-2-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-Ethyl-2-fluoroaniline. This versatile starting material serves as a key building block for a range of compounds with potential therapeutic applications. The protocols outlined below cover the synthesis of amides, sulfonamides, and ureas, which are common moieties in medicinal chemistry. Additionally, pathways for the synthesis of more complex heterocyclic derivatives such as pyrazoles and triazoles are discussed.

Core Reactions and Derivatives

This compound is an aromatic amine that can undergo a variety of chemical transformations to yield a diverse library of derivatives. The primary reaction site is the amino group (-NH2), which can act as a nucleophile in reactions with various electrophiles.

Acylation: Synthesis of Amide Derivatives

Amide derivatives are frequently synthesized due to their broad spectrum of biological activities, including antitubercular, anticonvulsant, and analgesic properties.[1] The acylation of this compound can be readily achieved by reacting it with an acyl chloride or anhydride in the presence of a base.[2][3]

Experimental Protocol: Synthesis of N-(4-ethyl-2-fluorophenyl)acetamide

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel, and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Reactant 1Reactant 2ProductSolventBaseTemp (°C)Time (h)Representative Yield (%)
This compoundAcetyl chlorideN-(4-ethyl-2-fluorophenyl)acetamideDCMTEA0 to RT2-1285-95
This compoundBenzoyl chlorideN-(4-ethyl-2-fluorophenyl)benzamideDCMPyridine0 to RT4-1680-90
Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds with a wide range of therapeutic applications, including antibacterial and anti-inflammatory activities.[4][5] The synthesis of sulfonamides from this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base.[6]

Experimental Protocol: Synthesis of N-(4-ethyl-2-fluorophenyl)benzenesulfonamide

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in pyridine at 0 °C.

    • Slowly add benzenesulfonyl chloride (1.1 eq.) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and add 1 M HCl to neutralize excess pyridine.

    • Extract the product with DCM.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Reactant 1Reactant 2ProductSolventBaseTemp (°C)Time (h)Representative Yield (%)
This compoundBenzenesulfonyl chlorideN-(4-ethyl-2-fluorophenyl)benzenesulfonamideDCMPyridine0 to RT12-2475-90
This compoundp-Toluenesulfonyl chlorideN-(4-ethyl-2-fluorophenyl)-4-methylbenzenesulfonamideDCMPyridine0 to RT12-2480-95
Urea Formation: Synthesis of Urea Derivatives

Urea derivatives are prevalent in drug discovery and medicinal chemistry, with applications as anticancer, antibacterial, and antiviral agents.[7] Unsymmetrical ureas can be synthesized from this compound by reaction with an isocyanate or by using a phosgene equivalent like N,N'-carbonyldiimidazole (CDI).[7]

Experimental Protocol: Synthesis of 1-(4-ethyl-2-fluorophenyl)-3-phenylurea

  • Materials:

    • This compound

    • Phenyl isocyanate

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous THF.

    • Add phenyl isocyanate (1.0 eq.) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • If a precipitate forms, filter the solid product and wash with cold THF.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the product by recrystallization.

Data Presentation

Reactant 1Reactant 2ProductSolventTemp (°C)Time (h)Representative Yield (%)
This compoundPhenyl isocyanate1-(4-ethyl-2-fluorophenyl)-3-phenylureaTHFRT1-490-98
This compoundN,N'-Carbonyldiimidazole, then Aniline1-(4-ethyl-2-fluorophenyl)-3-phenylureaTHFRT12-2470-85

Synthesis of Heterocyclic Derivatives

Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[8] A common synthetic route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9] this compound can be converted to a hydrazine derivative which can then be used to synthesize pyrazoles.

Triazole Derivatives

Triazoles are another important class of nitrogen-containing heterocycles with diverse biological activities.[10][11] The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazides with various reagents. This compound can serve as a precursor to the corresponding hydrazide.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Derivative Synthesis cluster_end Products start This compound acylation Acylation (Amides) start->acylation Acyl Chloride/ Anhydride, Base sulfonylation Sulfonylation (Sulfonamides) start->sulfonylation Sulfonyl Chloride, Base urea_formation Urea Formation (Ureas) start->urea_formation Isocyanate/CDI heterocycle Heterocycle Formation (Pyrazoles, Triazoles) start->heterocycle Multi-step Synthesis amides Amide Derivatives acylation->amides sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides ureas Urea Derivatives urea_formation->ureas heterocycles Heterocyclic Derivatives heterocycle->heterocycles

Caption: General workflow for the synthesis of derivatives from this compound.

signaling_pathway cluster_drug Drug Action cluster_target Potential Cellular Targets cluster_response Biological Response drug This compound Derivative enzyme Bacterial Enzyme (e.g., Dihydropteroate Synthase) drug->enzyme receptor Inflammatory Receptor (e.g., COX-2) drug->receptor antibacterial Inhibition of Bacterial Growth enzyme->antibacterial anti_inflammatory Reduction of Inflammation receptor->anti_inflammatory

Caption: Hypothetical signaling pathway for bioactive this compound derivatives.

References

Application Notes and Protocols: 4-Ethyl-2-fluoroaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2-fluoroaniline is a valuable and versatile building block in modern organic synthesis, particularly in the construction of biologically active molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating ethyl group and a modulating fluoro group on the aniline core, provides a scaffold for the synthesis of a diverse range of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of target compounds, while the ethyl group can occupy hydrophobic pockets in biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. Furthermore, its application in the synthesis of kinase inhibitors is highlighted, with a focus on the EGFR and VEGFR-2 signaling pathways.

Introduction

Fluorinated anilines are a privileged class of intermediates in medicinal chemistry. The incorporation of fluorine into bioactive molecules can significantly impact their physicochemical and pharmacokinetic properties, including lipophilicity, pKa, metabolic stability, and membrane permeability. This compound offers a unique combination of electronic and steric properties, making it an attractive starting material for drug discovery programs. The presence of the amino group allows for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.

Key Applications

The primary applications of this compound in organic synthesis include its use as a nucleophile in:

  • Amide Bond Formation: Coupling with carboxylic acids to form substituted amides, a common motif in many pharmaceutical agents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Myaura, Buchwald-Hartwig, and Heck reactions to form C-C and C-N bonds, enabling the synthesis of complex biaryl and N-aryl structures.

  • Heterocycle Synthesis: Serving as a key precursor for the construction of various heterocyclic ring systems, such as quinolines, quinazolines, and benzimidazoles, which are prevalent in many bioactive compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₀FN--INVALID-LINK--
Molecular Weight139.17 g/mol --INVALID-LINK--
AppearanceLiquid--INVALID-LINK--
Purity≥95%--INVALID-LINK--
Storage Temperature2-8°C, inert atmosphere--INVALID-LINK--
Table 2: Representative Reaction Yields for Transformations of Fluoroanilines
ReactionSubstrateProductYield (%)Reference
Acetylationp-Fluoroanilinep-Fluoroacetanilide>90CN102120723A
Brominationp-Fluoroacetanilide2-Bromo-4-fluoroacetanilide>90CN102120723A

Note: These yields are for a closely related substrate and are representative of the expected efficiency for similar transformations with this compound.

Experimental Protocols

Protocol 1: Acylation of this compound to N-(4-ethyl-2-fluorophenyl)acetamide

This protocol describes the protection of the amino group of this compound by acetylation, a common step to modulate reactivity in subsequent synthetic steps. The procedure is adapted from a method for the acetylation of p-fluoroaniline.[1]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Round-bottom flask

  • Heating mantle with stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (2-3 volumes).

  • Heat the mixture to 50°C with stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 80°C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain N-(4-ethyl-2-fluorophenyl)acetamide.

Protocol 2: Bromination of N-(4-ethyl-2-fluorophenyl)acetamide

This protocol describes the regioselective bromination of the acetanilide derivative, a key step for introducing a handle for further functionalization, such as in cross-coupling reactions. This protocol is adapted from a method for the bromination of p-fluoroacetanilide.[1]

Materials:

  • N-(4-ethyl-2-fluorophenyl)acetamide

  • Bromine

  • Hydrogen Peroxide

  • Sodium hydrogensulfite

  • Ethanol

  • Water

  • Round-bottom flask

  • Stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(4-ethyl-2-fluorophenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • At 45-55°C, slowly add bromine (1.05 eq) dropwise.

  • Maintain the reaction at 50-60°C for 2 hours.

  • After the initial bromination, cool the mixture to 40-55°C and add hydrogen peroxide (30% solution) dropwise.

  • Stir the reaction at 50-60°C for an additional 2 hours.

  • Cool the reaction mixture and decolorize by adding a solution of sodium hydrogensulfite.

  • Precipitate the product by adding water.

  • Filter the crude product and recrystallize from an ethanol/water mixture to obtain pure 2-bromo-N-(4-ethyl-2-fluorophenyl)acetamide.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated this compound derivative with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl structures commonly found in kinase inhibitors.

Materials:

  • 2-Bromo-N-(4-ethyl-2-fluorophenyl)acetamide (or other brominated derivative)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine the brominated this compound derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general synthetic workflow utilizing this compound as a starting material for the synthesis of more complex molecules, such as biaryl amides.

G A This compound B Acylation (e.g., Acetic Anhydride) A->B C N-(4-ethyl-2-fluorophenyl)acetamide B->C D Bromination (e.g., Br2) C->D E Brominated Intermediate D->E F Suzuki Coupling (Arylboronic acid, Pd catalyst) E->F G Biaryl Amide Product F->G H Deprotection (optional) G->H I Final Biaryl Aniline H->I

Caption: Synthetic workflow for functionalizing this compound.

EGFR/VEGFR-2 Signaling Pathway and Inhibition

Aniline derivatives are crucial components of many kinase inhibitors that target signaling pathways involved in cancer cell proliferation and angiogenesis. The diagram below illustrates a simplified representation of the EGFR and VEGFR-2 signaling pathways and the point of inhibition by a representative aniline-based kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Aniline-based Kinase Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by an aniline-based kinase inhibitor.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The provided protocols offer a foundation for its utilization in common and important synthetic transformations. The strategic incorporation of this aniline derivative can lead to the development of novel therapeutic agents, especially in the area of kinase inhibition for cancer therapy. Further exploration of its reactivity and application in diverse synthetic contexts is warranted to fully exploit its potential in drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Ethyl-2-fluoroaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the ethyl and fluoro substituents. The methodologies outlined herein are foundational for the synthesis of complex amines, biaryls, and other valuable motifs.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For substituted anilines like this compound, these reactions open avenues for the synthesis of a diverse array of derivatives with applications in pharmaceuticals and agrochemicals.[3] Key transformations such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction allow for the precise installation of various functional groups onto the aromatic core.[1][2][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[1][5] This reaction is particularly valuable for creating complex diaryl or alkyl-aryl amines from this compound, which can serve as precursors to biologically active molecules.

Quantitative Data

The following table summarizes representative data for the Buchwald-Hartwig amination of a hypothetical aryl bromide with this compound. Actual results may vary depending on the specific substrates and optimized reaction conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001292
21-Bromo-4-methoxybenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101888
32-BromopyridinePd₂(dba)₃ (1.5)JohnPhos (3)Cs₂CO₃Toluene1001685
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon), add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide, this compound, and the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.[6]

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-ethyl-2-fluoroaniline.

Visualization

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Pd Catalyst, Ligand, and Base in Schlenk Tube add_reagents Add Aryl Halide, This compound, and Solvent setup->add_reagents Under Inert Atmosphere heat Heat and Stir (80-110 °C) add_reagents->heat workup Cool, Filter, and Concentrate heat->workup Monitor by TLC/GC-MS purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organohalide.[2][7] To utilize this compound in this reaction, it must first be converted to an aryl halide or an arylboronic acid derivative. For this application note, we will consider the coupling of a borylated derivative of this compound with various aryl halides.

Quantitative Data

The following table presents representative data for the Suzuki-Miyaura coupling of (4-Ethyl-2-fluoro-phenyl)boronic acid with various aryl bromides.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901295
21-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001691
33-BromobenzonitrilePdCl₂(dppf) (3)-Cs₂CO₃DMF901089
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a round-bottom flask, add (4-Ethyl-2-fluoro-phenyl)boronic acid, the aryl halide, and the base.

  • Catalyst Addition: Add the palladium catalyst and, if required, the ligand.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).[8]

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 90-100 °C) and stir for the required duration. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.

Visualization

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X-L₂ Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_boronate Ar-Pd(II)-Ar'-L₂ PdII_halide->PdII_boronate Transmetalation (Ar'-B(OH)₂, Base) PdII_boronate->Pd0 Reductive Elimination product Ar-Ar' PdII_boronate->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[4][9] this compound would first need to be diazotized and halogenated (e.g., Sandmeyer reaction) to form an aryl halide suitable for the Heck reaction.

Quantitative Data

The following table shows representative data for the Heck reaction of 1-bromo-4-ethyl-2-fluorobenzene with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002485
2StyrenePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile801890
3CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAcDMA1203678
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine 1-bromo-4-ethyl-2-fluorobenzene, the alkene, the palladium catalyst, the ligand (if necessary), and the base.

  • Solvent Addition: Add the appropriate solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction Conditions: Seal the vessel and heat the mixture to the indicated temperature with vigorous stirring for the specified time.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over a drying agent.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography to obtain the substituted alkene.

Visualization

Heck_Reaction_Mechanism start Pd(0) ox_add Oxidative Addition (Ar-X) start->ox_add complex1 Ar-Pd(II)-X ox_add->complex1 mig_ins Migratory Insertion (Alkene) complex1->mig_ins complex2 R-CH₂-CH(Ar)-Pd-X mig_ins->complex2 beta_hydride β-Hydride Elimination complex2->beta_hydride beta_hydride->start Regenerates Pd(0) product Substituted Alkene beta_hydride->product red_elim Reductive Elimination (Base)

Caption: Simplified mechanism of the Heck reaction.

Conclusion

This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to develop novel synthetic routes towards complex molecules for applications in drug discovery and materials science. While the provided conditions are illustrative, they serve as an excellent starting point for further optimization tailored to specific substrate combinations.

References

Application Notes and Protocols for the Diazotization of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the diazotization of 4-Ethyl-2-fluoroaniline, a critical process for the synthesis of various chemical intermediates in the pharmaceutical and materials science industries. The resulting diazonium salt is a versatile precursor for a wide range of functional group transformations.

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[1][2] This reaction is of significant importance in organic synthesis, enabling the introduction of a variety of substituents onto an aromatic ring. The diazotization of this compound yields the corresponding 4-ethyl-2-fluorobenzenediazonium salt, which can be utilized in subsequent reactions such as Sandmeyer, Schiemann, and azo coupling reactions to generate diverse molecular architectures.[3]

The reaction is typically carried out by treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures, generally between 0 and 5°C, to ensure the stability of the diazonium salt.[4][5][6][7] Due to the potential instability and explosive nature of diazonium salts in their solid form, they are almost always prepared and used in solution without isolation.[4][5][8]

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
This compoundC₈H₁₀FN139.17[9]>98%Commercially Available
Sodium NitriteNaNO₂69.00>99%Commercially Available
Hydrochloric AcidHCl36.4637% (concentrated)Commercially Available
Deionized WaterH₂O18.02N/AIn-house
IceH₂O18.02N/AIn-house
Starch-iodide paperN/AN/AN/ACommercially Available
Sulfamic AcidH₃NSO₃97.09>99%Commercially Available
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Magnetic stir plate and stir bar

  • pH meter or pH paper

Experimental Protocol

Safety Precautions: Diazonium salts are potentially explosive and should be handled with extreme caution.[4][5] The reaction should be performed in a well-ventilated fume hood, and personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. The reaction temperature must be strictly controlled and kept below 5°C.[4][5] Diazonium salts should not be isolated in their solid form unless absolutely necessary and with appropriate safety measures in place.[4][5][8]

Procedure:

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask, add a calculated amount of this compound.

    • Add a solution of concentrated hydrochloric acid and deionized water while stirring. The amine salt will form and may precipitate.

    • Cool the mixture to 0-5°C using an ice-salt bath with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel. The addition rate should be controlled to maintain the temperature of the reaction mixture between 0 and 5°C.[4][5]

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • Monitoring the Reaction:

    • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of excess nitrous acid and the completion of the reaction.

  • Quenching Excess Nitrous Acid:

    • If a positive test on the starch-iodide paper is observed, the excess nitrous acid should be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of 4-ethyl-2-fluorobenzenediazonium chloride is now ready for use in subsequent reactions. It is crucial to use this solution promptly as diazonium salts can decompose over time, even at low temperatures.

Experimental Workflow

Diazotization_Workflow Workflow for the Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_product Product prep_amine Prepare Amine Solution (this compound in HCl/H₂O) diazotization Diazotization (Add NaNO₂ solution to amine solution at 0-5°C) prep_amine->diazotization prep_nitrite Prepare Sodium Nitrite Solution (NaNO₂ in H₂O) prep_nitrite->diazotization monitoring Monitor with Starch-Iodide Paper diazotization->monitoring quenching Quench Excess Nitrous Acid (Add Sulfamic Acid) monitoring->quenching Positive Test product 4-Ethyl-2-fluorobenzenediazonium Chloride Solution (Ready for further synthesis) monitoring->product Negative Test (Reaction Complete) quenching->product Diazotization_Mechanism Mechanism of Diazotization cluster_activation Nitrous Acid Formation cluster_electrophile_formation Electrophile Generation cluster_nucleophilic_attack Reaction with Amine cluster_rearrangement Rearrangement and Dehydration na_no2 NaNO₂ hno2 HNO₂ (Nitrous Acid) na_no2->hno2 hcl HCl hcl->hno2 hno2_protonation Protonated Nitrous Acid hno2->hno2_protonation + H⁺ nitrosonium NO⁺ (Nitrosonium Ion) hno2_protonation->nitrosonium - H₂O n_nitrosamine N-Nitrosamine Intermediate nitrosonium->n_nitrosamine Nucleophilic Attack amine This compound amine->n_nitrosamine diazohydroxide Diazohydroxide n_nitrosamine->diazohydroxide Tautomerization diazonium 4-Ethyl-2-fluorobenzenediazonium Ion diazohydroxide->diazonium Protonation & Dehydration

References

Application of 4-Ethyl-2-fluoroaniline in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical research and development, with over half of all new crop protection products containing fluorine. The introduction of fluorine atoms into active molecules can significantly enhance their biological efficacy, metabolic stability, and overall physicochemical properties. Substituted fluoroanilines are a critical class of building blocks in the synthesis of a wide range of pesticides, including herbicides, fungicides, and insecticides.

General Synthetic Utility of Fluoroanilines in Agrochemicals

Fluoroanilines serve as versatile precursors for a variety of agrochemical classes. The aniline functional group provides a reactive handle for the introduction of diverse functionalities through reactions such as N-alkylation, acylation, and diazotization, leading to the formation of amides, ureas, triazoles, and other heterocyclic systems commonly found in active agrochemical ingredients. The fluorine substituent, meanwhile, can modulate the electronic properties of the aromatic ring, influencing reaction selectivity and the biological activity of the final product.

Representative Application: Synthesis of the Herbicide Flufenacet

Flufenacet is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and wheat. Its synthesis involves the coupling of an N-substituted fluoroaniline derivative with a heterocyclic side chain. While the commercial synthesis of Flufenacet typically utilizes N-isopropyl-4-fluoroaniline, the following protocol illustrates a general synthetic strategy that could potentially be adapted for 4-Ethyl-2-fluoroaniline to produce novel analogues.

Synthetic Pathway for Flufenacet

The synthesis of Flufenacet can be conceptually broken down into the formation of two key intermediates, which are then coupled to form the final product.

Flufenacet_Synthesis A 4-Fluoroaniline I1 N-Isopropyl-4-fluoroaniline A->I1 N-Alkylation B Isopropylating Agent (e.g., Isopropyl bromide) B->I1 C Chloroacetyl Chloride I2 2-Chloro-N-(4-fluorophenyl) -N-isopropylacetamide C->I2 D 2-mercapto-5-(trifluoromethyl) -1,3,4-thiadiazole P Flufenacet D->P I1->I2 N-Acylation I2->P Nucleophilic Substitution Hypothetical_Synthesis A This compound I1 N-Acylation A->I1 B Acylating Agent (e.g., Novel Acid Chloride) B->I1 C Base (e.g., Triethylamine) C->I1 P Novel Amide Derivative (Potential Agrochemical) I1->P Formation of Amide Bond

Application Notes and Protocols: 4-Ethyl-2-fluoroaniline in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoroaniline is a key building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring an ethyl group for potential hydrophobic interactions and a fluorine atom for modulating electronic properties and metabolic stability, makes it an attractive starting material for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 4-anilinoquinazoline-based kinase inhibitors, a class of compounds known to target key signaling pathways in cancer.

The 4-anilinoquinazoline scaffold is a privileged structure in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[1][2] Overexpression or mutation of these receptor tyrosine kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. By incorporating this compound into the 4-anilinoquinazoline core, researchers can systematically explore structure-activity relationships to develop potent and selective inhibitors.

Application: Synthesis of a Potent EGFR/VEGFR-2 Dual Inhibitor

This section outlines the synthesis of a novel 4-anilinoquinazoline derivative, N-(4-ethyl-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine , a representative dual inhibitor of EGFR and VEGFR-2, using this compound as a key starting material.

Experimental Protocol: Synthesis of N-(4-ethyl-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes a two-step synthesis starting from commercially available materials.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • To a stirred suspension of 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-diisopropylethylamine (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.

Step 2: Synthesis of N-(4-ethyl-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol (10 mL/mmol of chloroquine).

  • Add a catalytic amount of hydrochloric acid (0.1 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to afford N-(4-ethyl-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Data Presentation: Biological Activity

The synthesized compound can be evaluated for its inhibitory activity against EGFR and VEGFR-2 kinases and its anti-proliferative effects on cancer cell lines. The following table presents representative data for this class of compounds.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
N-(4-ethyl-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine EGFR15A549 (Lung)0.8
VEGFR-250HT-29 (Colon)1.2
Gefitinib (Reference)EGFR10A549 (Lung)0.5
Sorafenib (Reference)VEGFR-290HT-29 (Colon)2.5

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that inhibits the growth of a cell population by 50%.

Mandatory Visualizations

Signaling Pathway of EGFR and VEGFR-2 Inhibition

The following diagram illustrates the downstream signaling pathways affected by the inhibition of EGFR and VEGFR-2.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Inhibitor N-(4-ethyl-2-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis PLCg->Angiogenesis

Caption: EGFR and VEGFR-2 signaling pathway inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of 4-anilinoquinazoline-based kinase inhibitors.

Experimental_Workflow Start Start: This compound & 4-Chloroquinazoline derivative Synthesis Chemical Synthesis: Nucleophilic Aromatic Substitution Start->Synthesis Purification Purification: Filtration & Recrystallization Synthesis->Purification Characterization Structural Characterization: NMR, Mass Spectrometry Purification->Characterization BioAssay Biological Evaluation: Kinase Assays & Cell-based Assays Characterization->BioAssay DataAnalysis Data Analysis: IC50 & GI50 Determination BioAssay->DataAnalysis Conclusion Conclusion: Lead Compound Identification DataAnalysis->Conclusion

Caption: Synthesis and evaluation workflow.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel 4-anilinoquinazoline-based kinase inhibitors. The straightforward and efficient synthetic protocols, combined with the potential for potent and selective biological activity, make this starting material highly relevant for drug discovery and development programs targeting cancers driven by aberrant EGFR and VEGFR-2 signaling. The methodologies and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this important class of compounds.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 4-Ethyl-2-fluoroaniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Ethyl-2-fluoroaniline in reaction mixtures. This method is crucial for monitoring reaction progress, determining purity, and identifying potential byproducts in research, development, and quality control settings. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, ensuring high resolution, sensitivity, and accuracy.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are essential to monitor its formation, assess the purity of the product, and quantify impurities. High-performance liquid chromatography (HPLC) is a widely adopted technique for such analyses due to its high resolving power and sensitivity for aromatic amines.[1][2][3] This application note provides a detailed protocol for the separation and quantification of this compound from potential starting materials and byproducts in a typical reaction mixture.

Experimental

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of the aniline derivatives.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

    • This compound reference standard (high purity)

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Note: The gradient can be optimized based on the specific composition of the reaction mixture to achieve the best separation of all components.

Protocols

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degas both mobile phases using an ultrasonic bath for 15-20 minutes or by vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the 50:50 acetonitrile/water mixture.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture.

  • Accurately transfer a representative aliquot of the reaction mixture (e.g., 100 µL) into a 10 mL volumetric flask.

  • Dilute to volume with the 50:50 acetonitrile/water mixture. The dilution factor may need to be adjusted based on the expected concentration of this compound.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[4]

Data Presentation and Analysis

The following table summarizes typical quantitative data expected from the HPLC analysis under the described conditions. Retention times and peak areas will be used to identify and quantify this compound and other components in the reaction mixture.

CompoundRetention Time (min) (Expected)Linearity (R²) (Expected)LOD (µg/mL) (Expected)LOQ (µg/mL) (Expected)
Starting Material (e.g., a nitroaromatic precursor) ~ 4.5> 0.999~ 0.1~ 0.3
This compound ~ 6.8> 0.999~ 0.05~ 0.15
Byproduct 1 ~ 5.2---
Byproduct 2 ~ 8.1---

LOD: Limit of Detection, LOQ: Limit of Quantification. These values are estimates and should be experimentally determined during method validation.

A calibration curve should be constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of the analyte in the reaction mixture samples can then be determined using the linear regression equation derived from this curve.

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample acquisition to final data analysis, is depicted in the following diagram.

HPLC_Workflow RM Reaction Mixture Sample Dil Dilution with ACN:Water (50:50) RM->Dil Filt Filtration (0.45 µm Syringe Filter) Dil->Filt Inj HPLC Injection Filt->Inj Sep Chromatographic Separation (C18 Column) Inj->Sep Det UV Detection (240 nm) Sep->Det Data Data Acquisition & Integration Det->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

References

Scale-Up Synthesis of 4-Ethyl-2-fluoroaniline: An Application Note for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Ethyl-2-fluoroaniline, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The primary and most industrially viable method detailed is the catalytic hydrogenation of 4-ethyl-1-fluoro-2-nitrobenzene. An alternative iron-based reduction method is also presented for comparison. This guide includes comprehensive experimental protocols, a summary of quantitative data, process workflow diagrams, and essential safety considerations to ensure reproducible and safe implementation in a laboratory or pilot plant setting.

Introduction

This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and crop protection agents. The presence of the ethyl and fluoro groups on the aniline ring provides unique physicochemical properties that can enhance the biological activity, selectivity, and metabolic stability of the final products. The efficient and scalable synthesis of this intermediate is, therefore, of significant industrial interest.

The most common and efficient synthetic route is the reduction of the nitro group of the readily available precursor, 4-ethyl-1-fluoro-2-nitrobenzene. This application note focuses on the catalytic hydrogenation method due to its high efficiency, selectivity, and more environmentally benign nature compared to older methods like iron-acid reduction.

Chemical Reaction Pathway

The synthesis involves the reduction of the nitro group of 4-ethyl-1-fluoro-2-nitrobenzene to an amine, yielding this compound.

Caption: Chemical transformation of 4-ethyl-1-fluoro-2-nitrobenzene to this compound.

Comparative Data of Synthesis Methods

Two primary methods for the synthesis of this compound are catalytic hydrogenation and iron reduction. The following table summarizes the key quantitative parameters for each method on a pilot plant scale.

ParameterCatalytic HydrogenationIron/HCl Reduction
Starting Material 4-ethyl-1-fluoro-2-nitrobenzene4-ethyl-1-fluoro-2-nitrobenzene
Typical Scale 10-100 kg10-100 kg
Catalyst/Reagent 5% Pd/C or Pt/CIron powder, HCl
Catalyst Loading 0.5 - 2.0 mol%>3 equivalents
Solvent Methanol, Ethanol, Ethyl AcetateEthanol/Water, Acetic Acid
Temperature 40 - 80 °C80 - 100 °C
Pressure 50 - 200 psi (H₂)Atmospheric
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield 95 - 99%80 - 90%
Purity (crude) >98%90 - 95%
Work-up Filtration of catalyst, solvent evaporationFiltration of iron sludge, extraction
Waste Products Spent catalyst (recyclable)Iron oxide sludge, acidic wastewater

Experimental Protocols

Method 1: Catalytic Hydrogenation (Preferred Method)

This protocol describes the scale-up synthesis of this compound via catalytic hydrogenation in a 100 L reactor.

Materials:

  • 4-ethyl-1-fluoro-2-nitrobenzene (10.0 kg, 59.1 mol)

  • 5% Palladium on Carbon (Pd/C), 50% wet (200 g, ~1.0 mol% Pd)

  • Methanol (60 L)

  • Nitrogen (high purity)

  • Hydrogen (high purity)

  • Filter aid (e.g., Celite®)

Equipment:

  • 100 L stainless steel or glass-lined hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.

  • Filter press or a similar filtration setup.

  • Rotary evaporator or other solvent removal system.

  • Distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested. Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging the Reactor: Charge the reactor with 4-ethyl-1-fluoro-2-nitrobenzene (10.0 kg) and methanol (60 L). Begin agitation to dissolve the starting material.

  • Catalyst Slurry: In a separate container, prepare a slurry of the 5% Pd/C catalyst (200 g) in methanol (~1 L).

  • Catalyst Charging: Under a nitrogen blanket, carefully add the catalyst slurry to the reactor.

  • Hydrogenation:

    • Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen.

    • Pressurize the reactor with hydrogen to 100 psi.

    • Heat the reactor to 50°C while maintaining vigorous stirring.

    • The reaction is exothermic; monitor the temperature closely and use cooling as necessary to maintain it at 50-60°C.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

    • Confirm completion by in-process control (IPC) using HPLC or GC analysis.

  • Catalyst Filtration:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Keep the filter cake wet with methanol or water.

    • Wash the reactor and the filter cake with a small amount of methanol (2-3 L) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washes and transfer to a rotary evaporator. Concentrate the solution under reduced pressure to remove the methanol.

  • Purification: The crude this compound is typically of high purity (>98%). For applications requiring higher purity, the product can be purified by vacuum distillation.

Method 2: Iron/HCl Reduction

This protocol provides an alternative method using iron powder for the reduction.

Materials:

  • 4-ethyl-1-fluoro-2-nitrobenzene (10.0 kg, 59.1 mol)

  • Iron powder (<100 mesh) (10.0 kg, 179 mol)

  • Ethanol (40 L)

  • Water (20 L)

  • Concentrated Hydrochloric Acid (HCl) (~1 L)

  • Sodium Hydroxide (50% solution)

  • Toluene or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a 150 L reactor equipped with a mechanical stirrer and a reflux condenser, charge 4-ethyl-1-fluoro-2-nitrobenzene (10.0 kg), iron powder (10.0 kg), ethanol (40 L), and water (20 L).

  • Initiation: Heat the mixture to 60°C with vigorous stirring.

  • Reaction: Slowly add concentrated hydrochloric acid (~1 L) dropwise. The reaction is exothermic and will begin to reflux. Maintain the temperature at 80-90°C.

  • Completion: Continue stirring at reflux for 6-10 hours until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to 50°C and basify to pH 9-10 with a 50% sodium hydroxide solution.

    • Filter the hot mixture to remove the iron sludge. Wash the sludge with ethanol.

    • Combine the filtrate and washes and remove the ethanol by distillation.

  • Extraction: Extract the aqueous residue with toluene or ethyl acetate (3 x 20 L).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preferred catalytic hydrogenation synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_reactor 1. Prepare and Inert Reactor charge_reactants 2. Charge Reactants & Solvent prep_reactor->charge_reactants prep_catalyst 3. Prepare Catalyst Slurry charge_reactants->prep_catalyst charge_catalyst 4. Charge Catalyst prep_catalyst->charge_catalyst hydrogenation 5. Hydrogenation charge_catalyst->hydrogenation ipc 6. In-Process Control (IPC) hydrogenation->ipc filtration 7. Catalyst Filtration ipc->filtration solvent_removal 8. Solvent Removal filtration->solvent_removal purification 9. Vacuum Distillation solvent_removal->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations Signaling Pathway

The following diagram outlines the logical relationships for ensuring safety during the catalytic hydrogenation process.

safety_pathway cluster_hazard_id Hazard Identification cluster_control_measures Control Measures cluster_emergency_prep Emergency Preparedness exothermic Exothermic Reaction cooling Reactor Cooling System exothermic->cooling flammable_h2 Flammable Hydrogen Gas inert_atmosphere Inert Atmosphere (N2) flammable_h2->inert_atmosphere proper_ventilation Proper Ventilation flammable_h2->proper_ventilation pyrophoric_catalyst Pyrophoric Catalyst catalyst_handling Safe Catalyst Handling pyrophoric_catalyst->catalyst_handling toxic_reagents Toxic Reagents/Product toxic_reagents->proper_ventilation ppe Personal Protective Equipment (PPE) toxic_reagents->ppe spill_kit Spill Kit cooling->spill_kit fire_extinguisher Fire Extinguisher inert_atmosphere->fire_extinguisher catalyst_handling->fire_extinguisher emergency_shower Emergency Shower/Eyewash ppe->emergency_shower

Caption: Key safety considerations for catalytic hydrogenation.

Safety Considerations

The scale-up synthesis of this compound, particularly via catalytic hydrogenation, involves several potential hazards that must be carefully managed.

  • Exothermic Reaction: The reduction of the nitro group is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure the reactor's cooling system is fully operational and monitor the internal temperature closely.

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be leak-tested, and all operations involving hydrogen should be conducted in a well-ventilated area, free from ignition sources. Always purge the system with an inert gas like nitrogen before and after hydrogen use.

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is finely divided and may contain adsorbed hydrogen. The catalyst should never be allowed to dry in the air. Keep the catalyst wet with solvent or water during filtration and handling.

  • Toxicity: The starting material, 4-ethyl-1-fluoro-2-nitrobenzene, and the product, this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

The synthesis of this compound from 4-ethyl-1-fluoro-2-nitrobenzene is a critical process for the pharmaceutical and agrochemical industries. While both iron reduction and catalytic hydrogenation are viable methods, catalytic hydrogenation is superior in terms of yield, purity, and environmental impact, making it the preferred method for industrial scale-up. Adherence to detailed protocols and strict safety measures is paramount for the successful and safe production of this important intermediate.

Green Chemistry Approaches for Reactions Involving 4-Ethyl-2-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for green chemistry approaches to synthetic reactions involving 4-Ethyl-2-fluoroaniline. The focus is on methodologies that align with the principles of green chemistry, including the use of alternative energy sources, sustainable solvents, and catalytic systems to improve efficiency and reduce environmental impact.

Application Note 1: Microwave-Assisted Amide Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[1][2] In the context of amide bond formation, a crucial transformation in medicinal chemistry, microwave irradiation can facilitate the direct coupling of carboxylic acids with anilines, often under solvent-free conditions or in green solvents.

For the acylation of this compound, microwave-assisted synthesis presents a significant improvement over traditional methods that may require harsh coupling agents and prolonged heating. The following table summarizes a comparison between a conventional and a microwave-assisted approach, based on data from similar aniline substrates.

Data Presentation: Comparison of Acylation Methods

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)Reference
Substrate Substituted AnilinesSubstituted Anilines[3][4]
Reaction Time Several hours (e.g., 2-24 h)5-20 minutes[4][5]
Energy Source Oil bath / Heating mantleMicrowave irradiation[1]
Solvent Toluene, DMF, DCM (often toxic)Solvent-free or green solvents (e.g., Ethanol)[3][4]
Catalyst/Reagent Stoichiometric coupling agentsCatalytic (e.g., Ceric Ammonium Nitrate) or none[4]
Typical Yield 60-85%85-95%[4][5]
Work-up Aqueous wash, extractionSimple filtration or direct crystallization[4]
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-ethyl-2-fluorophenyl)acetamide

This protocol details the microwave-assisted acylation of this compound with acetic acid using a catalytic amount of ceric ammonium nitrate (CAN) under solvent-free conditions.[4]

Materials:

  • This compound (MW: 139.17 g/mol )

  • Glacial Acetic Acid (MW: 60.05 g/mol )

  • Ceric Ammonium Nitrate (CAN)

  • Microwave synthesis reactor

  • Magnetic stirrer bar

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stirrer bar, combine this compound (1.39 g, 10 mmol) and glacial acetic acid (0.66 g, 11 mmol).

  • Add a catalytic amount of ceric ammonium nitrate (CAN) (0.055 g, 0.1 mmol, 1 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 10 minutes with stirring. Monitor the progress of the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-ethyl-2-fluorophenyl)acetamide.

Logical Workflow for Microwave-Assisted Amide Synthesis

reagents Combine this compound, Acetic Acid, and CAN catalyst in microwave vial mw_reaction Seal vial and irradiate in microwave reactor (130°C, 10 min) reagents->mw_reaction cooling Cool to room temperature mw_reaction->cooling workup Dilute with Ethyl Acetate Perform aqueous wash cooling->workup drying Dry organic layer (MgSO4) workup->drying concentration Filter and concentrate under reduced pressure drying->concentration purification Purify by recrystallization concentration->purification product N-(4-ethyl-2-fluorophenyl)acetamide purification->product

Caption: Workflow for microwave-assisted amide synthesis.

Application Note 2: Biocatalytic Acylation in Aqueous Media

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions (room temperature and neutral pH) and in aqueous media, significantly reducing the need for organic solvents and harsh reagents.[6] Acyltransferases, for instance, can be employed for the N-acylation of anilines with high efficiency.[7]

The use of an acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to effectively catalyze the acetylation of various primary amines in water, using vinyl acetate as the acetyl donor.[7] This approach avoids the formation of stoichiometric byproducts, a common issue with conventional coupling agents.

Data Presentation: Comparison of Biocatalytic vs. Conventional Acylation

ParameterConventional (Coupling Agent)Biocatalytic (Enzyme)Reference
Substrate Aromatic AminesPrimary Arylalkyl Amines[7]
Solvent Anhydrous organic solvents (DCM, THF)Aqueous buffer[7][8]
Temperature 0°C to refluxRoom temperature[7]
Catalyst Stoichiometric coupling agents (e.g., DCC, HATU)Catalytic (e.g., MsAcT)[7]
Byproducts Urea derivatives, salts (often difficult to remove)Volatile acetaldehyde[7]
Reaction Time 2-12 hours20 minutes - 1 hour[7]
Typical Yield 70-90%85-99%[7]
Stereoselectivity Generally not selectiveCan be highly enantioselective[9]
Experimental Protocol: Biocatalytic Synthesis of N-(4-ethyl-2-fluorophenyl)acetamide

This protocol describes the enzymatic acetylation of this compound using acyltransferase from Mycobacterium smegmatis (MsAcT) in an aqueous buffer system.

Materials:

  • This compound (MW: 139.17 g/mol )

  • Vinyl acetate (MW: 86.09 g/mol )

  • Acyltransferase from Mycobacterium smegmatis (MsAcT)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Orbital shaker

Procedure:

  • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 8.0.

  • In a 25 mL flask, dissolve this compound (0.139 g, 1 mmol) in 10 mL of the phosphate buffer.

  • Add the acyltransferase enzyme (MsAcT) to the solution (e.g., 10 mg of lyophilized powder).

  • To this mixture, add vinyl acetate (0.11 mL, 1.2 mmol).

  • Seal the flask and place it on an orbital shaker at 200 rpm and room temperature for 1 hour.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Reaction Pathway for Biocatalytic Acylation

cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products Aniline This compound Enzyme MsAcT Enzyme (Aqueous Buffer, RT) Aniline->Enzyme VinylAcetate Vinyl Acetate (Acyl Donor) VinylAcetate->Enzyme Amide N-(4-ethyl-2-fluorophenyl)acetamide Enzyme->Amide Acetaldehyde Acetaldehyde (Byproduct) Enzyme->Acetaldehyde

Caption: Biocatalytic acylation of this compound.

Application Note 3: Solvent-Free Friedländer Synthesis of Quinolines

The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, which are important scaffolds in pharmaceuticals. Traditional methods often require high temperatures and acidic or basic catalysts in high-boiling organic solvents. A greener alternative involves performing the reaction under solvent-free conditions, which simplifies the procedure, reduces waste, and can lead to improved yields.[10][11]

For the synthesis of a quinoline derivative from this compound, a two-step process can be envisioned where the aniline is first converted to a 2-aminoaryl ketone, followed by a solvent-free condensation with an α-methylene ketone. Using a catalyst like SnCl₂·2H₂O or BiCl₃ can facilitate the reaction at room temperature or with gentle heating.[10][11]

Data Presentation: Comparison of Friedländer Synthesis Methods

ParameterConventional MethodSolvent-Free MethodReference
Reactants 2-Aminoaryl ketone, α-Methylene ketone2-Aminoaryl ketone, α-Methylene ketone[10]
Solvent Ethanol, Acetic Acid, DMFNone[10][11]
Catalyst H₂SO₄, NaOH, PiperidineSnCl₂·2H₂O, BiCl₃, P₂O₅/SiO₂[10][11][12]
Temperature 100-200°CRoom Temperature to 80°C[10][12]
Reaction Time 4-24 hours15-60 minutes[10][12]
Work-up Neutralization, extraction, column chromatographyDirect crystallization or simple wash[10]
Typical Yield 50-75%85-95%[10][11]
Experimental Protocol: Solvent-Free Synthesis of a Substituted Quinoline

This protocol outlines a hypothetical solvent-free synthesis of a quinoline derivative starting from a 2-aminoaryl ketone derived from this compound. (Note: The synthesis of the starting 2-amino-5-ethyl-3-fluorobenzophenone is a prerequisite step not covered here).

Materials:

  • (2-Amino-5-ethyl-3-fluorophenyl)(phenyl)methanone

  • Acetophenone (MW: 120.15 g/mol )

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Mortar and pestle

  • Ethanol

Procedure:

  • In a mortar, place (2-amino-5-ethyl-3-fluorophenyl)(phenyl)methanone (2.43 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and tin(II) chloride dihydrate (0.225 g, 1 mmol, 10 mol%).

  • Grind the mixture thoroughly with a pestle at room temperature for 30 minutes. The mixture may become a paste or solidify.

  • Monitor the reaction by TLC (eluent: hexane/ethyl acetate).

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid product under vacuum to obtain the crude quinoline derivative.

  • Recrystallize from ethanol to obtain the pure product.

Experimental Workflow for Solvent-Free Quinoline Synthesis

reactants Place 2-aminoaryl ketone, acetophenone, and SnCl2·2H2O in a mortar grinding Grind mixture with pestle at room temperature (30 min) reactants->grinding quenching Add cold water and stir grinding->quenching filtration Filter the solid product quenching->filtration washing Wash solid with cold water and ethanol filtration->washing drying Dry product under vacuum washing->drying purification Recrystallize from ethanol drying->purification product Substituted Quinoline purification->product

Caption: Workflow for solvent-free Friedländer quinoline synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of crude 4-Ethyl-2-fluoroaniline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in substituted anilines include unreacted starting materials, byproducts from side reactions, and colored polymeric substances formed through air oxidation.[1][2][3] Anilines are particularly susceptible to oxidation, which often results in a dark coloration of the crude product.[3][4]

Q2: Which purification method is most suitable for large-scale (multigram) purification?

A2: For larger quantities, vacuum distillation is often the most efficient method for separating this compound from non-volatile or high-boiling impurities like polymerization products.[3] If impurities have similar boiling points, recrystallization of an appropriate salt form can also be effective at scale.

Q3: My purified this compound turned yellow/brown upon storage. How can I prevent this?

A3: The discoloration is typically due to air oxidation.[2][3] To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a dark, well-sealed container, and at a low temperature (2-8°C).

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check.[5][6] For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard methods.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

  • Q: My compound is separating as an oil during crystallization ("oiling out"). What should I do?

    • A: "Oiling out" is common for amines and occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[9][10] To resolve this:

      • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling promotes oil formation.[9]

      • Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves and add a small amount of hot solvent before attempting to cool again.[9]

      • Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.[9]

      • Change Solvent System: Experiment with a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) to better control solubility.[9]

  • Q: I have very poor recovery after recrystallization. What went wrong?

    • A: Low recovery is often due to using too much solvent or the product having high solubility in the cold solvent.[10]

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cool Thoroughly: Ensure the flask is cooled sufficiently in an ice bath to maximize precipitation.

      • Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it and attempt to recrystallize again.

Column Chromatography Issues

  • Q: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?

    • A: Amines are basic and can interact strongly with the acidic silica gel, causing tailing. To prevent this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your eluent system (e.g., hexane/ethyl acetate).[5] This will neutralize the acidic sites on the silica and lead to sharper peaks.

  • Q: I am getting poor separation between my product and an impurity. What can I do?

    • A:

      • Optimize the Mobile Phase: Test different solvent systems using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4.[5] Try varying the polarity of the eluent.

      • Use a Finer Mesh Silica: Switching to a higher mesh silica gel (e.g., 230-400 mesh) can improve resolution.

      • Adjust Column Dimensions: Use a longer, narrower column for difficult separations.

Distillation Issues

  • Q: My product is still colored after vacuum distillation. Why?

    • A: This could be due to thermal decomposition if the distillation temperature was too high, or an aerosol of impurities being carried over.

      • Improve Vacuum: A lower pressure will reduce the boiling point and minimize the risk of thermal degradation.[3]

      • Use a Fractionating Column: A short Vigreux column can help prevent less volatile impurities from being carried over with the distillate.

      • Pre-treatment: Consider a pre-treatment step, such as washing the crude material with a dilute acid solution to remove basic, colored impurities before distillation.

Data Presentation: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest For RemovingAdvantagesDisadvantages
Vacuum Distillation Difference in boiling points under reduced pressure.Non-volatile or high-boiling impurities (e.g., polymers, salts).Fast, efficient for large scales, good for removing baseline impurities.Not suitable for thermally sensitive compounds or separating isomers with close boiling points.[3][11]
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica gel).Impurities with different polarities (e.g., isomers, byproducts).High resolution, capable of separating closely related compounds.Can be slow, requires significant solvent, may not be ideal for very large scales.[5]
Recrystallization (as a salt) Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Small amounts of impurities that are either much more or much less soluble than the product.Can yield very high purity material, cost-effective.Finding a suitable solvent can be challenging; risk of "oiling out" with amines.[9][10][12]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities from crude this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Preparation: Place the crude this compound (e.g., 10 g) into the round-bottom flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A pressure below 20 mmHg is recommended to lower the boiling point significantly.[3]

    • Gently heat the flask using a heating mantle.

    • Collect any low-boiling fractions first.

    • Collect the main fraction of this compound at its expected boiling point under the applied pressure.

    • Stop the distillation when the temperature starts to drop or when only a dark, viscous residue remains in the flask.

  • Post-Distillation: Carefully release the vacuum before turning off the cooling water. The collected distillate should be a colorless to pale yellow liquid.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating impurities with different polarities.

  • Mobile Phase Selection: Using TLC, determine a suitable eluent system. Start with mixtures of hexane and ethyl acetate. A good system might be 95:5 Hexane:Ethyl Acetate. Add ~0.5% triethylamine to the eluent to prevent tailing.[5] The target compound should have an Rf of ~0.3.

  • Column Packing:

    • Place a small plug of cotton at the bottom of a glass chromatography column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent mixture.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. Do not let the column run dry.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[5][6]

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization via Hydrochloride Salt

This protocol leverages the basicity of the amine to form a salt, which often has better crystallization properties.[2][13]

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.

    • The this compound hydrochloride salt should precipitate as a white solid.

  • Isolation of Salt: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization of Salt:

    • Dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

    • If the solution is colored, it can be treated with a small amount of activated carbon and hot-filtered.[10]

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals of the hydrochloride salt.

    • Collect the purified crystals by vacuum filtration.

  • Liberation of Free Amine:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) until the solution is basic (pH > 10).[1][10]

    • The pure this compound will separate as an oil or solid.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure product.

Visualizations

G cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis & Final Product Start Crude this compound Distillation Vacuum Distillation Start->Distillation High-boiling impurities? Chromatography Column Chromatography Start->Chromatography Polar impurities / Isomers? Recrystallization Recrystallization via Salt Start->Recrystallization Small-scale / high purity needed? Analysis Purity Check (TLC, GC, NMR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Analysis->Chromatography Purity < 98% Product Pure this compound Analysis->Product Purity > 98%

Caption: General workflow for selecting a purification technique.

G cluster_causes Possible Causes cluster_solutions Troubleshooting Solutions Problem Problem: Compound 'Oils Out' During Recrystallization Cause1 Solution too concentrated Problem->Cause1 Cause2 Cooling too rapid Problem->Cause2 Cause3 Inappropriate solvent Problem->Cause3 Sol1 Re-heat and add more hot solvent Cause1->Sol1 Sol2 Allow to cool slowly to RT before using ice bath Cause2->Sol2 Sol3 Try a different solvent or a mixed-solvent system Cause3->Sol3

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2-fluoroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Nitration: Electrophilic nitration of a suitable starting material, typically 1-fluoro-3-ethylbenzene, to produce 4-Ethyl-2-fluoronitrobenzene and its isomers.

  • Reduction: Reduction of the nitro group of 4-Ethyl-2-fluoronitrobenzene to the corresponding amine, yielding this compound.

Q2: What are the primary side reactions I should be aware of during the nitration step?

A2: The primary side reaction during the nitration of 1-fluoro-3-ethylbenzene is the formation of regioisomers. Both the fluorine and ethyl groups are ortho-, para-directing, leading to a mixture of isomers. The main byproducts are typically 2-Ethyl-4-fluoronitrobenzene and 2-Ethyl-6-fluoronitrobenzene. Dinitration can also occur under harsh conditions.

Q3: What side reactions can occur during the reduction of 4-Ethyl-2-fluoronitrobenzene?

A3: During the reduction of the nitro group, several side reactions can occur:

  • Incomplete reduction: This can lead to the presence of nitroso and hydroxylamine intermediates.

  • Condensation reactions: The nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds, which are common colored impurities.

  • Dehalogenation: Catalytic hydrogenation, particularly with catalysts like Palladium on carbon (Pd/C), can lead to the cleavage of the C-F bond, resulting in the formation of 4-ethylaniline.

  • Over-reduction: Under harsh conditions, other reducible functional groups on the molecule could be affected, although this is less common for this specific substrate.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 4-Ethyl-2-fluoronitrobenzene Isomer in the Nitration Step

Symptoms:

  • GC-MS or HPLC analysis of the crude product shows multiple peaks corresponding to different nitro isomers.

  • The isolated yield of the desired product after purification is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solutions Expected Outcome
Suboptimal Reaction Temperature Carefully control the reaction temperature. Nitration is exothermic, and higher temperatures can lead to decreased regioselectivity and increased dinitration. Perform the reaction at a lower temperature (e.g., 0-10 °C).Improved ratio of the desired para-isomer to other isomers.
Incorrect Nitrating Agent or Acid Mixture The choice and concentration of the nitrating agent (e.g., HNO₃) and the strong acid (e.g., H₂SO₄) are critical. A different nitrating system, such as acetyl nitrate, may offer different regioselectivity.Enhanced selectivity for the desired isomer.
Inefficient Mixing Ensure vigorous and efficient stirring throughout the addition of the nitrating agent to maintain a homogeneous reaction mixture and consistent temperature.Minimized localized overheating and improved product distribution.
Problem 2: Presence of Colored Impurities in the Final this compound Product

Symptoms:

  • The isolated product has a yellow, orange, or reddish-brown color.

  • Analysis by TLC, GC-MS, or LC-MS reveals the presence of high molecular weight impurities.

Possible Causes and Solutions:

Possible Cause Suggested Solutions Expected Outcome
Formation of Azo/Azoxy Compounds These are formed by the condensation of nitroso and hydroxylamine intermediates during the reduction step. This is often favored under basic or neutral conditions. Ensure the reduction is carried out under acidic conditions (e.g., using SnCl₂/HCl). If using catalytic hydrogenation, ensure complete reduction.A paler or colorless final product with a significant reduction in colored impurities.
Air Oxidation of the Product Anilines, especially with electron-donating groups, can be susceptible to air oxidation, leading to colored impurities. Work-up and purify the product under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and protected from light.Improved color and long-term stability of the final product.
Problem 3: Presence of Dehalogenated Impurity (4-ethylaniline) in the Final Product

Symptoms:

  • GC-MS or LC-MS analysis shows a peak corresponding to the mass of 4-ethylaniline.

  • ¹H NMR may show signals that do not correspond to the fluoro-substituted product.

Possible Causes and Solutions:

Possible Cause Suggested Solutions Expected Outcome
Harsh Catalytic Hydrogenation Conditions High hydrogen pressure, high temperature, or a highly active catalyst (like Pd/C) can promote hydrodehalogenation. Use a less active catalyst (e.g., PtO₂) or a milder reducing agent like tin(II) chloride (SnCl₂) in acidic media. Optimize hydrogenation conditions by lowering the temperature and pressure.A significant decrease or elimination of the dehalogenated byproduct.
Presence of Basic Impurities The presence of base can facilitate the cleavage of the C-F bond during hydrogenation. Ensure all reagents and solvents are free from basic contaminants.Minimized dehalogenation and a cleaner product profile.

Experimental Protocols

Protocol 1: Nitration of 1-fluoro-3-ethylbenzene
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 25 mL) to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 10 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Starting Material: Add 1-fluoro-3-ethylbenzene (e.g., 0.1 mol) dropwise from the dropping funnel to the nitrating mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitro isomers will separate as an oily layer.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The isomers can be separated by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: Reduction of 4-Ethyl-2-fluoronitrobenzene with Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Ethyl-2-fluoronitrobenzene (e.g., 0.05 mol) in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (e.g., 0.15 mol) in concentrated hydrochloric acid (e.g., 30 mL) to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until the tin salts precipitate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Protocol 3: Impurity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude or purified this compound in a suitable solvent like methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range that includes the molecular ions of the expected product and impurities (e.g., m/z 50-300).

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantify the impurities by integrating the peak areas.

Visualizations

Synthesis_Workflow cluster_nitration Nitration Stage cluster_reduction Reduction Stage Start 1-fluoro-3-ethylbenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomers Mixture of Nitro Isomers Nitration->Isomers Purification1 Purification (Distillation/Chromatography) Isomers->Purification1 DesiredNitro 4-Ethyl-2-fluoronitrobenzene Purification1->DesiredNitro SideProducts1 Other Isomers (e.g., 2-Ethyl-4-fluoro, 2-Ethyl-6-fluoro) Purification1->SideProducts1 Reduction Reduction (e.g., SnCl2/HCl) DesiredNitro->Reduction CrudeProduct Crude this compound Reduction->CrudeProduct Purification2 Purification CrudeProduct->Purification2 FinalProduct This compound Purification2->FinalProduct SideProducts2 Side Products (Azo/Azoxy compounds, Dehalogenated aniline) Purification2->SideProducts2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield of Desired Nitro Isomer? Start->LowYield ColoredProduct Colored Final Product? LowYield->ColoredProduct No Temp Check/Optimize Reaction Temperature LowYield->Temp Yes Dehalogenation Dehalogenated Impurity Present? ColoredProduct->Dehalogenation No Azo Adjust Reduction pH (Acidic Conditions) ColoredProduct->Azo Yes Catalyst Change Reducing Agent or Catalyst Dehalogenation->Catalyst Yes NoIssue Consult Further Documentation Dehalogenation->NoIssue No Reagents Evaluate Nitrating Agents Temp->Reagents Oxidation Use Inert Atmosphere Azo->Oxidation Conditions Optimize Hydrogenation Conditions Catalyst->Conditions

Caption: Troubleshooting decision tree for synthesis issues.

Overcoming solubility issues with 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals overcome solubility challenges with 4-Ethyl-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aniline. Due to its aromatic ring, ethyl group, and fluorine atom, it is a relatively nonpolar molecule. Consequently, it is expected to have low solubility in aqueous solutions and higher solubility in common organic solvents.

Q2: My this compound is not dissolving in my chosen solvent. What should I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. For nonpolar compounds like this compound, solvents like DMSO, DMF, and THF are often good starting points.

  • Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

  • pH Adjustment: As an aniline derivative, the solubility of this compound can be pH-dependent. Acidifying the solution will protonate the amine group, forming a more soluble salt.

Q3: Can I use a co-solvent system to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. For example, if your primary solvent is aqueous, adding a water-miscible organic solvent such as DMSO or ethanol can significantly improve the solubility of this compound.

Troubleshooting Guide

Issue 1: Precipitate forms when adding the stock solution to an aqueous buffer.
  • Cause: The concentration of the organic solvent from the stock solution may be too high in the final aqueous solution, causing the compound to crash out.

  • Solution:

    • Prepare a more dilute stock solution.

    • Add the stock solution to the aqueous buffer slowly while vortexing.

    • Consider using a small percentage of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final solution to maintain solubility.

Issue 2: The compound appears to be degrading upon heating to aid dissolution.
  • Cause: Substituted anilines can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of light and oxygen.

  • Solution:

    • Avoid excessive heating. Use a water bath with a controlled temperature and do not exceed 40-50°C if possible.

    • Work under an inert atmosphere (e.g., nitrogen or argon) if degradation is a concern.

    • Prepare solutions fresh before use to minimize degradation over time.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial.

  • Dissolution:

    • Vortex the vial for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.

    • If necessary, gently warm the vial in a water bath (not exceeding 40°C) until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed, light-protected container.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol describes how to increase the aqueous solubility of this compound by pH adjustment.

  • Suspension: Suspend the weighed this compound in the desired aqueous buffer (e.g., PBS).

  • Acidification: While stirring, slowly add a dilute acid solution (e.g., 1 M HCl) dropwise.

  • Monitoring: Monitor the pH and the dissolution of the solid. Continue adding acid until the compound is fully dissolved. The solution should become clear.

  • Final pH Adjustment: If necessary, carefully adjust the pH back towards the desired final pH with a dilute base (e.g., 1 M NaOH), being careful not to exceed the pH at which the compound precipitates.

  • Note: The formation of the hydrochloride salt of this compound increases its polarity and, therefore, its aqueous solubility.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides expected solubility trends in common laboratory solvents.

SolventExpected SolubilityRationale
WaterLowThe molecule is predominantly nonpolar.
PBS (pH 7.4)Very LowAt neutral pH, the amine group is not fully protonated.
DMSOHighA polar aprotic solvent that is effective for a wide range of organic compounds.
DMFHighSimilar to DMSO, a good solvent for many organic molecules.
EthanolModerate to HighA polar protic solvent that can dissolve many organic compounds.
MethanolModerate to HighSimilar to ethanol, but its higher polarity may slightly reduce solubility compared to ethanol.
DichloromethaneHighA nonpolar organic solvent that should readily dissolve this compound.
THFHighA good solvent for many organic compounds with moderate polarity.

Visualizations

G start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate? (e.g., DMSO, DMF for organic work) start->check_solvent change_solvent Select a more appropriate organic solvent check_solvent->change_solvent No use_energy Apply gentle heating (e.g., 40°C water bath) or sonication check_solvent->use_energy Yes change_solvent->use_energy dissolved1 Problem Solved use_energy->dissolved1 Dissolved check_aq Is this for an aqueous solution? use_energy->check_aq Not Dissolved ph_adjust Adjust pH to be more acidic (e.g., add dilute HCl) to form a soluble salt check_aq->ph_adjust Yes still_issue If issues persist, consider formulation strategies (e.g., surfactants, cyclodextrins) check_aq->still_issue No co_solvent Use a co-solvent system (e.g., DMSO/water) ph_adjust->co_solvent Not Dissolved dissolved2 Problem Solved ph_adjust->dissolved2 Dissolved dissolved3 Problem Solved co_solvent->dissolved3 Dissolved co_solvent->still_issue Not Dissolved

Caption: Troubleshooting workflow for this compound solubility.

G cluster_solute cluster_solvent cluster_conditions solubility Solubility of This compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions System Conditions solubility->conditions polarity Polarity (Nonpolar) solute_props->polarity pka pKa (Basic Amine) solute_props->pka solvent_polarity Polarity solvent_props->solvent_polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding temp Temperature conditions->temp ph pH conditions->ph pressure Pressure (minor effect) conditions->pressure

Caption: Factors influencing the solubility of this compound.

Technical Support Center: 4-Ethyl-2-fluoroaniline Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving 4-Ethyl-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for temperature control in reactions with this compound?

A1: Temperature is a critical parameter in reactions involving this compound as it directly influences reaction rate, product yield, and purity. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the ethyl group can affect the reactivity of the aniline. Careful temperature control is necessary to ensure efficient reaction while minimizing side product formation.

Q2: How does the temperature typically affect the yield and purity of reactions with this compound?

A2: Generally, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to decomposition of the starting material or products, and promote the formation of unwanted side products, thereby reducing the overall yield and purity.[1] It is crucial to find the optimal temperature that balances reaction speed with selectivity.

Q3: Are there any specific safety precautions related to the reaction temperature of this compound?

A3: Yes. When heated to decomposition, 4-fluoroaniline, a related compound, can emit toxic fumes of nitrogen oxides and hydrogen fluoride.[2] While specific data for this compound is not available, it is prudent to handle it with care, especially at elevated temperatures. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guides by Reaction Type

Below are troubleshooting guides for common reactions involving this compound, with a focus on temperature optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[3][4]

Q: My Buchwald-Hartwig amination with this compound is showing low conversion. Should I increase the temperature?

A: While low conversion can sometimes be addressed by increasing the temperature, it's not always the best first step. Consider the following:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. Some modern catalyst systems are highly active at lower temperatures.

  • Base Strength: The choice of base is crucial. A stronger base might be needed to facilitate the catalytic cycle.

  • Solvent: The reaction solvent can significantly impact the outcome. Toluene, dioxane, and THF are commonly used.[5]

  • Temperature Increase: If the above factors are optimized, a moderate increase in temperature (e.g., from 80°C to 100°C) can improve the reaction rate.[6] However, be mindful of potential catalyst decomposition or side reactions at higher temperatures.[7]

Typical Temperature Range for Buchwald-Hartwig Amination:

Temperature (°C)Expected OutcomePotential Issues
Room TemperatureLow to no reactionIncomplete conversion
60 - 80Moderate to good yieldSlower reaction times
80 - 100Often optimal for good yields and reasonable reaction times.[6]Potential for side product formation
> 100Faster reaction, but may lead to catalyst decomposition and lower purity.[7]Increased side products, catalyst deactivation

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald_Hartwig_Workflow A Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base B Inert Atmosphere (Argon) A->B C Add Anhydrous Solvent B->C D Heat to Optimal Temperature (e.g., 80-100°C) C->D E Monitor Reaction (TLC/LC-MS) D->E F Workup and Purification E->F G Final Product F->G

Buchwald-Hartwig Amination Workflow
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and a halide.

Q: I am observing significant side product formation in my Suzuki coupling with this compound at 100°C. What should I do?

A: High temperatures in Suzuki coupling can sometimes lead to side reactions like homocoupling of the boronic acid or dehalogenation of the aryl halide. To mitigate this:

  • Lower the Temperature: Try running the reaction at a lower temperature. Many modern catalyst systems are efficient at room temperature or slightly elevated temperatures (e.g., 60-80°C).[8][9][10]

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for both activity and selectivity.

  • Base and Solvent: The base and solvent system can influence the reaction outcome. A weaker base or a different solvent might reduce side product formation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation or side reactions.

Typical Temperature Range for Suzuki-Miyaura Coupling:

Temperature (°C)Expected OutcomePotential Issues
Room TemperaturePossible with highly active catalystsSlow reaction rate, incomplete conversion
60 - 80Often a good starting point for optimizationMay require longer reaction times
80 - 120Commonly used for less reactive substratesIncreased risk of side products and decomposition

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction flask containing this compound (after conversion to a suitable halide or triflate), add the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The flask is flushed with an inert gas. A degassed solvent system (e.g., dioxane/water) is added, and the mixture is heated to the desired temperature (e.g., 80-100 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.

Suzuki_Coupling_Workflow A Combine Reactants: Halogenated this compound, Arylboronic Acid, Catalyst, Base B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat to Optimal Temperature (e.g., 80-100°C) C->D E Monitor Reaction (TLC/LC-MS) D->E F Workup and Purification E->F G Final Product F->G

Suzuki-Miyaura Coupling Workflow
Diazotization and Azo Coupling

Diazotization involves the conversion of the primary amino group of this compound into a diazonium salt, which can then be coupled with another aromatic compound to form an azo dye.

Q: My diazotization of this compound is giving a low yield of the diazonium salt. Is the temperature too high?

A: Yes, temperature is a very critical factor in diazotization. Aryl diazonium salts are often unstable at higher temperatures.

  • Low Temperature is Key: The standard procedure for diazotization requires maintaining the temperature between 0 and 5°C to prevent the decomposition of the diazonium salt.[11]

  • Slow Addition of Reagents: The sodium nitrite solution should be added slowly to the acidic solution of the aniline to maintain the low temperature.

  • Alternative Methods: While less common, some methods for diazotization can be performed at room temperature or even higher temperatures, but these require specific reagents and conditions.[11] For standard diazotization, stick to the 0-5°C range.

Typical Temperature Range for Diazotization:

Temperature (°C)Expected OutcomePotential Issues
0 - 5Optimal for the formation and stability of the diazonium salt.[11]
> 5Decomposition of the diazonium salt, leading to low yield and side products.Vigorous nitrogen evolution, potential for runaway reaction

Experimental Protocol: General Procedure for Diazotization

This compound is dissolved in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for a short period at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the subsequent coupling reaction.

Diazotization_Workflow A Dissolve this compound in Acidic Solution B Cool to 0-5°C A->B C Slowly Add Sodium Nitrite Solution B->C D Maintain Temperature below 5°C C->D E Use Diazonium Salt Immediately D->E

Diazotization Reaction Workflow
Acylation

Acylation involves the reaction of this compound with an acylating agent (e.g., an acyl chloride or anhydride) to form an amide.

Q: My acylation reaction is sluggish at room temperature. Can I heat it?

A: Yes, gentle heating can often accelerate acylation reactions. However, consider these points:

  • Start Cool: It is often good practice to start the reaction at a lower temperature (e.g., 0°C), especially during the addition of the acylating agent, as the reaction can be exothermic.[10]

  • Warm to Room Temperature: After the initial addition, allowing the reaction to warm to room temperature is usually sufficient for many acylations.

  • Gentle Heating: If the reaction is still slow, gentle heating (e.g., 40-60°C) can be applied. Monitor the reaction for the formation of side products.

  • Base: The presence of a base like triethylamine or pyridine is usually required to neutralize the HCl byproduct.

Typical Temperature Profile for Acylation:

StageTemperature (°C)Rationale
Addition of Acylating Agent0To control the initial exotherm
ReactionRoom TemperatureSufficient for many reactions
Optional Heating40 - 60To accelerate slow reactions

Experimental Protocol: General Procedure for Acylation

This compound and a base (e.g., triethylamine, 1.2 equiv.) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0°C. The acyl chloride (1.1 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude amide, which is then purified.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic compound.[12] For this to be applicable to this compound, it would first need to be converted to the corresponding β-arylethylamine.

Q: What is the optimal temperature for a Pictet-Spengler reaction?

A: The optimal temperature for a Pictet-Spengler reaction is highly dependent on the substrate and the desired stereochemical outcome.

  • Kinetic vs. Thermodynamic Control: Lower temperatures (e.g., -78°C to room temperature) often favor the kinetically controlled product, which may be important for diastereoselective reactions.[13]

  • Harsher Conditions for Less Reactive Substrates: For less nucleophilic aromatic rings, higher temperatures and stronger acids may be required to drive the reaction to completion.[12]

  • Racemization Risk: At higher temperatures, there is a risk of racemization if chiral centers are present.[12]

Typical Temperature Ranges for Pictet-Spengler Reaction:

Temperature (°C)ConditionsExpected Outcome
-78 to Room TemperatureMild acidKinetic control, useful for stereoselectivity
Room Temperature to RefluxStronger acidThermodynamic control, for less reactive substrates

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

The β-(4-ethyl-2-fluorophenyl)ethylamine and the aldehyde or ketone are dissolved in a suitable solvent (e.g., toluene or dichloromethane). An acid catalyst (e.g., trifluoroacetic acid) is added, and the reaction is stirred at the desired temperature (from room temperature to reflux) until completion as monitored by TLC. The reaction is then worked up by neutralizing the acid and extracting the product, followed by purification.

References

Technical Support Center: Catalyst Selection for Efficient Conversion of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic conversion of 4-Ethyl-2-fluoroaniline. The following sections address common challenges encountered during N-arylation, N-alkylation, and acylation reactions, offering practical solutions and detailed experimental protocols.

Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds, enabling the coupling of amines with aryl halides.[1] For a substrate like this compound, careful selection of the catalyst, ligand, base, and reaction conditions is critical for achieving high yields.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal palladium catalyst and ligand for the N-arylation of this compound?

A1: The choice of catalyst and ligand is highly substrate-dependent.[3] For electron-neutral or moderately electron-poor anilines like this compound, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step and suppress side reactions.[1][3] Screening a variety of ligands is often the most effective strategy.[3] Commonly successful ligands for such transformations include sterically hindered biaryl phosphines like XPhos, SPhos, and BrettPhos.[4][5] Pre-formed palladium-ligand complexes (precatalysts) can also enhance catalytic activity and stability.[6]

Q2: My Buchwald-Hartwig reaction is giving a low yield or failing completely. What are the most common causes?

A2: Several factors can contribute to low or no yield in Buchwald-Hartwig aminations. The most frequent culprits include:

  • Catalyst and Ligand Choice: An inappropriate catalyst/ligand combination for your specific substrates is a primary cause of failure.[3]

  • Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[3]

  • Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen. Reactions must be performed under a rigorously inert atmosphere (argon or nitrogen).[3] Ensure all solvents and reagents are anhydrous and properly degassed.[7]

  • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat may cause catalyst decomposition. Typical temperatures range from 80-110°C.[2][3]

  • Substrate Purity: Impurities in either the this compound or the aryl halide can poison the palladium catalyst.[3]

Q3: I'm observing significant side products like hydrodehalogenation or aniline homocoupling. How can I minimize them?

A3: Hydrodehalogenation (replacement of the halide with a hydrogen atom) and aniline homocoupling are common side reactions.[4][7] To minimize them:

  • Hydrodehalogenation: This can occur when β-hydride elimination competes with reductive elimination.[1] Using bulkier ligands can often suppress this pathway.[3]

  • Homocoupling: Self-coupling of the aniline can be promoted by certain catalysts.[4] Running the reaction at a lower concentration can disfavor this bimolecular side reaction. Protecting the aniline's amino group with a Boc group can also suppress self-coupling.[7]

Q4: How can I effectively remove residual palladium catalyst from my final product?

A4: Residual palladium is a significant concern, particularly in pharmaceutical applications.[7] Several methods can be used for its removal:

  • Activated Carbon: Treatment with activated carbon is a cost-effective method.[7]

  • Scavenger Resins: Solid-supported scavengers with thiol functional groups are highly effective at selectively binding and removing palladium.[7]

  • Celite Filtration: Filtering the reaction mixture through a pad of Celite can remove heterogeneous palladium catalysts.[7]

  • Crystallization: Product purification by crystallization can be effective, though it may not be sufficient on its own.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination
ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst systemScreen different bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, RuPhos).[4] Use a pre-formed palladium precatalyst.
Insufficient temperatureIncrease the reaction temperature in 10-20°C increments, monitoring for decomposition.[3]
Poor quality reagentsEnsure starting materials are pure and solvents are anhydrous and degassed.[3][7]
Inappropriate baseScreen different bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).[3][7]
Significant Side Products HydrodehalogenationUse a bulkier phosphine ligand to favor reductive elimination.[3]
Aniline HomocouplingLower the reaction concentration.[4] Consider protecting the aniline with a Boc group.[7]
Catalyst DecompositionLower the reaction temperature or use a more thermally stable precatalyst.[3]
Dark Brown/Black Reaction Oxidation of aniline/catalystEnsure the reaction is run under a strict inert atmosphere (N₂ or Ar).[4][7] Use purified, colorless aniline starting material.[7]
Data Presentation: Catalyst Systems for N-Arylation of Anilines
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-1102-24High[2]
Pd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (1.4)Toluene9048Moderate[8]
[Pd(allyl)Cl]₂ (0.05)AdBippyPhos (0.12)KOPh (1.5)Toluene10018High[9]
Pd(dba)₂ (1)P(t-Bu)₃ (2)LiN(SiMe₃)₂ (1.2)Toluene8016High[10]
Note: Yields are highly dependent on the specific aryl halide and amine coupling partners. This table serves as a general guideline for initial condition screening.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Reagent Addition: To the Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the aryl halide coupling partner (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the specified time (2-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]

Mandatory Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Complex Ar-Pd(II)-X(L) Pd0->PdII_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)-L(Amine)]+X- PdII_Complex->Amine_Coord Amine Coordination (R-NH2) Amido_Complex Ar-Pd(II)-N(H)R(L) Amine_Coord->Amido_Complex Deprotonation (-Base-H+) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[1]

Troubleshooting_Workflow start Low Yield in N-Arylation Reaction check_reagents Check Reagent Purity & Inert Conditions start->check_reagents screen_ligands Screen Ligands (e.g., XPhos, BrettPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Bases (e.g., NaOtBu, K3PO4) screen_ligands->screen_bases No Improvement success Successful Conversion screen_ligands->success Improved Yield optimize_temp Optimize Temperature (80-110°C) screen_bases->optimize_temp No Improvement screen_bases->success Improved Yield optimize_temp->success Improved Yield

Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.

Section 2: N-Alkylation

N-alkylation provides a direct route to secondary and tertiary amines. Modern methods often employ alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" processes, which are atom-economical and generate water as the only byproduct.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most efficient catalysts for the N-alkylation of this compound with alcohols?

A1: Ruthenium and Iridium complexes are highly effective for N-alkylation via the borrowing hydrogen mechanism.[5][13] Iron-based catalysts, such as ferric perchlorate adsorbed on silica gel, also show high efficiency and selectivity.[11] For reductive amination with aldehydes or ketones, common catalysts include Pd/C or Raney Nickel under a hydrogen atmosphere.[13]

Q2: My N-alkylation reaction is slow or gives low conversion. What should I check?

A2: Low conversion can result from several factors:

  • Inappropriate Conditions: The reaction may require higher temperatures to proceed at a reasonable rate.[5]

  • Poor Reactivity: Anilines with electron-withdrawing groups (like fluorine) are less nucleophilic and may react more slowly.[5]

  • Catalyst Choice: Not all catalysts are equally effective. If one system is failing, screen others known for N-alkylation.[5]

  • Product Inhibition: In some catalytic cycles, the product amine can coordinate to the metal center and inhibit catalyst activity.[5]

Q3: How can I control the selectivity between mono- and di-alkylation?

A3: Achieving selective mono-alkylation can be challenging as the secondary amine product is often more nucleophilic than the starting primary amine. Strategies to favor mono-alkylation include using a stoichiometric excess of the aniline, carefully controlling reaction time, or choosing a catalyst system known for high mono-selectivity.[11] Some protocols using samarium iodide (SmI₂) as a catalyst have been reported to selectively generate mono-alkylated amines.[11]

Troubleshooting Guide: N-Alkylation
ProblemPossible CauseSuggested Solution
Low Conversion Insufficient temperatureGradually increase the reaction temperature while monitoring for byproducts.[5]
Poor catalyst activityScreen different catalysts (e.g., Ru, Ir, Fe-based systems).[5][11]
Low aniline nucleophilicityIncrease reaction time or temperature; consider a more active catalyst.[5]
Poor Selectivity (Over-alkylation) Product amine is more reactiveUse a larger excess of the aniline starting material. Optimize reaction time to stop after mono-alkylation.
Catalyst favors di-alkylationScreen different catalysts; some systems have inherently better mono-selectivity.[11]
Data Presentation: Catalyst Systems for N-Alkylation of Anilines with Alcohols
Catalyst (mol%)Base (equiv)AlcoholSolventTemp (°C)Time (h)Yield (%)Reference
Ru complex (2)KOtBu (1.0)Primary AlcoholToluene80-11012-24Good-Excellent[5][13]
Fe(ClO₄)₃/SiO₂-Benzyl Alcohol-1101>95 (Conversion)[11]
Ir nanocatalyst-Methanol-13024High[11]
Co-MOF (UiO-67)-Benzyl AlcoholToluene12024High[14]
Experimental Protocol: General Procedure for Catalytic N-Alkylation with an Alcohol

This protocol is based on a typical ruthenium-catalyzed borrowing hydrogen reaction.[13]

  • Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the primary alcohol (1.2 mmol), the Ruthenium catalyst (e.g., 2 mol%), and a base such as potassium tert-butoxide (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (2 mL) to the tube.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 80-110°C.

  • Monitoring: Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Mandatory Visualization

Borrowing_Hydrogen cluster_1 Alcohol Dehydrogenation cluster_2 Condensation cluster_3 Imine Hydrogenation Catalyst [M]-H (Catalyst) Aldehyde RCHO Imine ArN=CHR Catalyst->Imine Hydrogen Transfer Alcohol RCH2OH Alcohol->Catalyst Oxidation Aldehyde->Imine + ArNH2 - H2O Aniline ArNH2 Product ArNH-CH2R Imine->Product Reduction Water H2O Imine->Water

Caption: The catalytic cycle for N-alkylation via borrowing hydrogen.

Section 3: Acylation

Acylation of this compound produces the corresponding amide (an anilide), a common transformation used for protecting the amino group or as a key step in building more complex molecules.[15]

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for acylating this compound?

A1: The most common methods involve reacting the aniline with an acyl chloride or an acid anhydride (e.g., acetic anhydride) in the presence of a base like pyridine or triethylamine.[15][16] Direct acylation with a carboxylic acid is also possible but often requires a catalyst and higher temperatures.[16] For simple acetylations, reacting aniline with acetic anhydride in glacial acetic acid is a standard procedure.[7]

Q2: My acylation reaction is incomplete. How can I improve the conversion?

A2: To drive the reaction to completion, ensure that at least one equivalent of the acylating agent is used. For reactions with acyl chlorides, a stoichiometric amount of a non-nucleophilic base (like pyridine or triethylamine) is required to neutralize the HCl byproduct. Gently warming the reaction mixture can also increase the rate.[7] Ensure all reagents are anhydrous, as water will consume the acylating agent.

Experimental Protocol: General Procedure for Acylation with an Acyl Chloride
  • Setup: In a suitable flask, dissolve this compound (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: Cool the solution in an ice bath (0°C). Slowly add the acyl chloride (1.05 equivalents) dropwise with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude anilide, which can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Acylation_Workflow start Dissolve Aniline & Base in Solvent cool Cool to 0°C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at RT (1-4h) add_acyl->react workup Aqueous Workup (Wash Steps) react->workup purify Dry, Concentrate & Purify workup->purify product Final Product purify->product

Caption: A standard experimental workflow for the acylation of an aniline.

References

Technical Support Center: Purification of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-2-fluoroaniline. The focus is on identifying and removing common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route. The most common synthesis involves the reduction of a nitro precursor. Therefore, potential impurities include:

  • Unreacted Starting Material: 4-Ethyl-2-fluoronitrobenzene is a common impurity if the reduction reaction does not go to completion.

  • Isomeric Impurities: Depending on the synthetic route, positional isomers such as 2-Ethyl-4-fluoroaniline may be present.

  • Over-alkylation Products: If the synthesis involves ethylation, di-ethylated products can be formed as byproducts.

  • Oxidation/Dimerization Products: Anilines can be susceptible to oxidation and dimerization over time, leading to colored impurities.

  • Residual Catalysts and Reagents: Depending on the specific synthetic method used, residual catalysts (e.g., palladium on carbon, iron salts) and other reagents may be present.[1][2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for determining the purity of this compound and identifying potential impurities.[3][4][5]

Parameter HPLC with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[4]
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
Mobile Phase/Carrier Gas Gradient elution with water and acetonitrile, often with an additive like formic acid.[4][6]Helium at a constant flow.[4]
Detection UV detector, with wavelength set to the absorbance maximum of the analyte.Mass spectrometer for identification and quantification.
Primary Use Routine purity analysis and quantification.Identification of unknown impurities and quantification of volatile impurities.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities in anilines are often due to oxidation or polymerization products. These can typically be removed by:

  • Activated Carbon Treatment: Dissolve the crude aniline in a suitable organic solvent, add a small amount of activated carbon, heat gently, and then filter the carbon off.

  • Column Chromatography: Flash chromatography over silica gel can effectively separate the desired aniline from more polar, colored impurities.

  • Distillation: Vacuum distillation can separate the volatile aniline from non-volatile colored impurities.

Troubleshooting Guide

Issue 1: My final product has a low purity (<95%) after initial workup.

  • Possible Cause: Incomplete reaction or inefficient initial extraction.

  • Solution:

    • Optimize Reaction: Ensure the initial synthesis reaction has gone to completion using TLC or LC-MS analysis before starting the workup.

    • Acid-Base Extraction: Perform a liquid-liquid extraction to separate the basic this compound from neutral or acidic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous phase as the hydrochloride salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified aniline back into an organic solvent.

Issue 2: I am having difficulty separating isomeric impurities.

  • Possible Cause: Isomers often have very similar physical properties, making separation by standard extraction or distillation challenging.

  • Solution:

    • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the mobile phase (eluent) is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column can provide good separation.

    • Preparative HPLC: For very difficult separations and high purity requirements, preparative HPLC can be employed.

Issue 3: My purified this compound darkens over time.

  • Possible Cause: Anilines are prone to air oxidation, which forms colored impurities.

  • Solution:

    • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[7]

    • Temperature: Store at a low temperature (2-8°C) to slow down the degradation process.[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The this compound will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer which contains neutral impurities.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add 2M aqueous NaOH until the solution is basic (confirm with pH paper). The protonated aniline will be neutralized and may precipitate or form an oily layer.

  • Re-extraction: Add a fresh portion of the organic solvent to the separatory funnel and shake to extract the purified this compound back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the organic solvent used for chromatography and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound extraction Acid-Base Extraction crude->extraction Option 1 chromatography Column Chromatography crude->chromatography Option 2 distillation Vacuum Distillation crude->distillation Option 3 analysis HPLC / GC-MS extraction->analysis chromatography->analysis distillation->analysis pure Pure this compound analysis->pure

Caption: General purification workflow for this compound.

acid_base_extraction start Crude Product in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_phase Aqueous Phase (Aniline Salt) separate1->aqueous_phase Keep organic_phase1 Organic Phase (Neutral Impurities) separate1->organic_phase1 Discard basify Add NaOH (aq) aqueous_phase->basify discard1 Discard organic_phase1->discard1 extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 organic_phase2 Organic Phase (Pure Aniline) separate2->organic_phase2 Keep aqueous_phase2 Aqueous Phase separate2->aqueous_phase2 Discard dry Dry (Na2SO4) & Concentrate organic_phase2->dry discard2 Discard aqueous_phase2->discard2 end Purified Product dry->end

Caption: Step-by-step workflow for acid-base extraction.

References

Stability issues of 4-Ethyl-2-fluoroaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Ethyl-2-fluoroaniline, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound in acidic environments.

Issue Potential Cause Recommended Solution
Discoloration of Solution (e.g., turning yellow or brown) Oxidation of the aniline moiety, potentially accelerated by acidic conditions and exposure to air.1. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Consider the addition of an antioxidant if compatible with your reaction.
Low Yield or Incomplete Reaction Degradation of this compound under the specific acidic conditions.1. Perform the reaction at a lower temperature. 2. Gradually add the acid to the reaction mixture. 3. Consider using a milder acid or a different catalytic system.[1]
Formation of Unidentified Impurities Acid-catalyzed side reactions or degradation of the starting material.1. Analyze the reaction mixture by HPLC or LC-MS to identify potential degradation products. 2. Conduct a forced degradation study to understand the compound's stability profile (see Experimental Protocols).
Inconsistent Results Between Batches Variability in the purity of this compound or the presence of metallic impurities that can catalyze degradation.1. Ensure the purity of the starting material using appropriate analytical techniques (e.g., NMR, HPLC). 2. Use high-purity, acid-free solvents.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

While specific stability data for this compound is not extensively published, related fluoroanilines are known to be incompatible with strong acids.[2][3] Under acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming an anilinium salt. While this can protect the amine from some oxidative pathways, strong acidic conditions, especially at elevated temperatures, can promote degradation over time.

Q2: What are the likely degradation pathways for this compound in an acidic medium?

Based on the general chemistry of anilines, potential degradation pathways in the presence of acid and other reagents could include:

  • Oxidation: Leading to the formation of colored polymeric materials.[4]

  • Hydrolysis: While generally less common for the aniline itself, other functional groups in a molecule containing this moiety could be susceptible to acid-catalyzed hydrolysis.[4]

  • Reactions with other components: The acidic environment might catalyze reactions with solvents or other reagents present in the mixture.

Q3: How can I improve the stability of this compound during storage and in my reaction?

For long-term storage, it is recommended to keep this compound in a cool, dark place under an inert atmosphere.[5][6] Some sources suggest that converting anilines to their hydrochloride salts can enhance stability.[2] In a reaction, stability can be improved by carefully controlling the temperature, using the minimum necessary concentration of acid, and working under an inert atmosphere to prevent oxidation.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of aromatic compounds like this compound.[2] A stability-indicating HPLC method should be able to separate the parent compound from any potential degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a compound. Here is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress Condition:

    • To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl or 1 N HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N NaOH or 1 N NaOH), and dilute it with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples, a non-stressed control sample, and a blank (solvent and acid) using a validated stability-indicating HPLC method.

    • A C18 reversed-phase column is often suitable for this type of compound.[2]

    • The mobile phase could consist of a mixture of acetonitrile and a buffer (e.g., phosphate buffer).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

    • Identify and quantify any significant degradation products.

Visualizations

G Troubleshooting Logic for this compound Instability A Experiment Shows Instability (e.g., discoloration, low yield) B Is the reaction run under an inert atmosphere? A->B C Implement inert atmosphere (N2 or Ar) B->C No D Are strong acidic conditions necessary? B->D Yes C->D E Consider milder acid or lower concentration D->E No F Is the reaction temperature high? D->F Yes E->F G Lower the reaction temperature F->G Yes H Analyze for impurities in starting material F->H No G->H I Purify starting material or use a new batch H->I Impurities Found J Problem Resolved H->J No Impurities I->J

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathway under Acidic/Oxidative Stress cluster_0 Initial State cluster_2 Intermediates & Products A This compound D Anilinium Salt A->D Protonation E Radical Cation A->E Direct Oxidation B H+ (Acid) B->D C [O] (Oxidant/Air) C->E D->E Oxidation F Polymeric Byproducts (Colored) E->F Polymerization

Caption: A potential degradation pathway for this compound.

References

Preventing oxidation of 4-Ethyl-2-fluoroaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-Ethyl-2-fluoroaniline to prevent oxidation and ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dark environment under an inert atmosphere.[1] The recommended storage temperature is between 2-8°C.[1]

Q2: I've noticed a change in the color of my this compound, from a light liquid to a darker brown. What could be the cause?

A2: A color change, particularly darkening, is a common indicator of aniline oxidation.[1] This is often due to exposure to oxygen and/or light, which can lead to the formation of colored impurities and polymeric materials.

Q3: Can I still use my this compound if it has slightly discolored?

A3: For applications that are not sensitive to minor impurities, slightly discolored this compound might still be usable. However, for most research and development purposes, especially in drug development, it is crucial to use the compound in its purest form. It is highly recommended to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q4: Are there any chemical stabilizers or antioxidants that can be added to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can help inhibit oxidative degradation. Aromatic amine antioxidants, such as substituted diphenylamines, and phenolic antioxidants like butylated hydroxytoluene (BHT), are known to be effective for stabilizing similar compounds.[2][3][4][5][6] The choice and concentration of the antioxidant should be carefully considered based on its compatibility with your specific application to avoid any interference.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and stability of this compound.

Problem: The this compound has developed a dark color upon storage.

  • Possible Cause 1: Exposure to Oxygen.

    • Troubleshooting Steps:

      • Ensure the container is properly sealed with a tight-fitting cap.

      • Before sealing, purge the headspace of the container with an inert gas like nitrogen or argon to displace any oxygen.

      • For frequent use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Steps:

      • Store the container in a dark place, such as a cabinet or a refrigerator shielded from light.

      • Use amber glass vials or wrap the container in aluminum foil to provide additional protection from light.

  • Possible Cause 3: Elevated Storage Temperature.

    • Troubleshooting Steps:

      • Confirm that the storage temperature is consistently maintained between 2-8°C.

      • Avoid storing the material at room temperature for extended periods.

Data Presentation

The following table summarizes the recommended storage conditions for this compound and the potential consequences of deviations.

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2-8°CIncreased rate of oxidation and degradation.
Atmosphere Inert (Nitrogen or Argon)Oxidation leading to discoloration and impurity formation.
Light In the dark (use of amber vials recommended)Photodegradation, which can accelerate oxidation.
Container Tightly sealed glass containerExposure to atmospheric oxygen and moisture.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis of this compound (Adapted from methods for similar compounds)

This protocol provides a general framework for developing an HPLC method to determine the purity of this compound and to detect the presence of degradation products. Method optimization will be required.

  • Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable modifier)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at different concentrations.

    • Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent as the standard, at a similar concentration.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 254 nm (or an optimized wavelength for the analyte)

    • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. The presence of new peaks in an aged sample compared to a fresh sample would indicate degradation.

Protocol 2: Accelerated Stability Study

This protocol outlines a procedure for an accelerated stability study to predict the long-term stability of this compound.

  • Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.

  • Materials:

    • This compound

    • Amber glass vials with inert caps

    • Stability chamber

  • Procedure:

    • Sample Preparation: Aliquot the this compound into several amber glass vials. Purge the headspace with an inert gas before sealing.

    • Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C and 75% relative humidity (RH).[7]

    • Time Points: Pull samples for analysis at specified time intervals, such as 0, 1, 3, and 6 months.

    • Analysis: At each time point, visually inspect the sample for any physical changes. Analyze the purity of the sample using the validated stability-indicating HPLC method described above. A significant decrease in the purity of the main component or the appearance of significant degradation peaks would indicate instability under these conditions.

Mandatory Visualization

G cluster_0 start Start: this compound Oxidation Suspected visual_check Visual Inspection: Discoloration (darkening)? start->visual_check purity_analysis Perform Purity Analysis (e.g., HPLC) visual_check->purity_analysis Yes use_material Use Material visual_check->use_material No purity_spec Purity within Specification? purity_analysis->purity_spec purity_spec->use_material Yes troubleshoot_storage Troubleshoot Storage Conditions purity_spec->troubleshoot_storage No storage_check Review Storage Protocol: - Inert Atmosphere? - Light Protection? - Temperature (2-8°C)? troubleshoot_storage->storage_check discard Discard Material troubleshoot_storage->discard implement_changes Implement Corrective Actions: - Purge with N2/Ar - Use Amber Vials - Verify Refrigerator Temp. storage_check->implement_changes consider_antioxidant Consider adding an antioxidant (e.g., BHT) for future batches implement_changes->consider_antioxidant

Caption: Troubleshooting workflow for suspected oxidation of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethyl-2-fluoroaniline and 4-Ethylaniline in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SNAr Reactions and the Role of Substituents

Nucleophilic aromatic substitution is a key reaction for the formation of carbon-heteroatom bonds to an aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form this complex.[1][2] Consequently, the reaction is accelerated by two main factors: the presence of strong electron-withdrawing groups on the aromatic electrophile and the use of a strong nucleophile.

The nucleophilicity of an aniline is governed by the electronic properties of its substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction.[3]

Comparative Analysis of 4-Ethyl-2-fluoroaniline and 4-Ethylaniline

The comparison between this compound and 4-Ethylaniline hinges on the interplay of the electronic and steric effects of the ethyl and fluoro substituents.

  • 4-Ethylaniline : This molecule features an ethyl group at the para-position. The ethyl group is an electron-donating group through induction and hyperconjugation. This increases the electron density on the aniline nitrogen, making 4-Ethylaniline a relatively strong nucleophile.

  • This compound : This derivative contains the same electron-donating ethyl group at the para-position, but also possesses a fluorine atom at the ortho-position. Fluorine is a highly electronegative element and acts as a strong electron-withdrawing group via the inductive effect (-I effect).[1] This effect significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. While there might be a minor opposing +M (mesomeric) effect, the inductive effect of fluorine is generally dominant in influencing the basicity and nucleophilicity of anilines. Additionally, the ortho-fluoro group can exert a steric hindrance effect, potentially impeding the approach of the aniline to the electrophilic center.

Based on these electronic effects, a clear difference in reactivity can be predicted.

Expected Performance in SNAr Reactions

The following table summarizes the expected performance of the two anilines in a typical SNAr reaction.

Feature4-EthylanilineThis compoundRationale
Nucleophilicity HigherLowerThe electron-donating ethyl group in 4-Ethylaniline increases the electron density on the nitrogen. In this compound, the strong inductive electron-withdrawing effect of the ortho-fluoro group decreases the nitrogen's electron density.[1][3]
Expected SNAr Reaction Rate FasterSlowerThe rate of SNAr reactions is directly influenced by the strength of the nucleophile. The higher nucleophilicity of 4-Ethylaniline is expected to lead to a faster reaction rate compared to the less nucleophilic this compound.
Potential for Side Reactions LowerHigherDue to its potentially lower reactivity, this compound might require more forcing reaction conditions (higher temperatures, stronger bases), which could increase the likelihood of side reactions.
Steric Hindrance MinimalModerateThe ortho-fluoro substituent in this compound can introduce steric hindrance at the reaction center, which may also contribute to a slower reaction rate compared to 4-Ethylaniline where the ortho positions are unsubstituted.[4][5]

General Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted differences in reactivity, a standardized experimental protocol is essential. The following is a general procedure for the reaction of an aniline with a model electrophile, 1-chloro-2,4-dinitrobenzene, which can be monitored by techniques such as UV-Vis spectrophotometry or HPLC.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • 4-Ethylaniline

  • This compound

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide, Acetonitrile)

  • A non-nucleophilic base (e.g., Proton Sponge®, or a tertiary amine like triethylamine, if required)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of known concentrations of 1-chloro-2,4-dinitrobenzene, 4-Ethylaniline, and this compound in the chosen anhydrous solvent. For kinetic studies, a pseudo-first-order condition is often established by using a large excess (e.g., 10-20 equivalents) of the aniline nucleophile.

  • Reaction Setup:

    • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the solution of the aniline (either 4-Ethylaniline or this compound).

    • If a base is used, add it to the aniline solution.

    • Place the flask in a thermostatically controlled bath set to the desired reaction temperature (e.g., 50 °C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the solution of 1-chloro-2,4-dinitrobenzene to the stirred aniline solution.

    • Start monitoring the reaction immediately. This can be done by withdrawing aliquots at regular time intervals.

    • Quench the reaction in the aliquots (e.g., by diluting with a cold solvent or adding a quenching agent).

    • Analyze the aliquots by HPLC or UV-Vis spectrophotometry to determine the concentration of the product or the disappearance of the starting material over time.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • From this data, determine the initial reaction rate. Under pseudo-first-order conditions, the observed rate constant (k_obs) can be calculated. The second-order rate constant (k_2) can then be determined by dividing k_obs by the concentration of the aniline in excess.

  • Product Isolation and Characterization (for yield determination):

    • Upon reaction completion (as determined by TLC or HPLC), cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizing the SNAr Mechanism and Substituent Effects

To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the electronic influence of the substituents.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Products Ar-X Ar-X (Electrophile) Meisenheimer [Ar(X)Nu]⁻ Meisenheimer Complex Ar-X->Meisenheimer + Nu⁻ (slow) Nu Nu⁻ (Nucleophile) Ar-Nu Ar-Nu Meisenheimer->Ar-Nu - X⁻ (fast) X X⁻ (Leaving Group)

Caption: General mechanism of an SNAr reaction.

Substituent_Effects cluster_4EtAn 4-Ethylaniline cluster_4Et2FAn This compound A Aniline Derivative B Electronic Effect of Substituent(s) C Nucleophilicity of Amine D SNAr Reaction Rate E1 para-Ethyl Group F1 Electron Donating (+I, Hyperconjugation) E1->F1 G1 Increased F1->G1 H1 Faster G1->H1 E2 ortho-Fluoro Group F2 Strongly Electron Withdrawing (-I) E2->F2 G2 Decreased F2->G2 H2 Slower G2->H2

Caption: Influence of substituents on aniline reactivity in SNAr.

Conclusion

References

A Comparative Guide to the Reaction Products of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three potential reaction products derived from 4-Ethyl-2-fluoroaniline: an azo dye, an acetamide, and a quinolinone derivative. For each product, a primary synthesis route using this compound is compared with an alternative synthetic method. The guide includes detailed experimental protocols, quantitative data for performance comparison, and visualizations of relevant biological signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Product Comparison: 1-((4-ethyl-2-fluorophenyl)diazenyl)naphthalen-2-ol

Azo dyes are a well-known class of organic compounds characterized by the R-N=N-R' linkage, where R and R' are typically aryl groups. These compounds are widely used as dyes and pigments, and many exhibit interesting biological activities, including antimicrobial and anticancer properties.[1][2] The azo dye 1-((4-ethyl-2-fluorophenyl)diazenyl)naphthalen-2-ol is a representative product of a diazotization-coupling reaction involving this compound.

Performance Comparison
ParameterSynthesis from this compoundAlternative Synthesis (from 4-ethyl-2-fluoronitrobenzene)
Reaction Type Diazotization and Azo CouplingReduction and Diazotization-Coupling
Starting Materials This compound, Sodium Nitrite, 2-Naphthol4-Ethyl-2-fluoronitrobenzene, Reducing Agent (e.g., Sn/HCl), Sodium Nitrite, 2-Naphthol
Typical Yield 85-95% (estimated based on similar reactions)70-85% (estimated for the two-step process)
Reaction Conditions Low temperature (0-5 °C) for diazotization, mild pH for couplingReduction step may require elevated temperatures, followed by low-temperature diazotization
Advantages Direct, one-pot synthesis from the anilineUtilizes a different starting material which may be more readily available in some contexts
Disadvantages Requires careful temperature control of the diazonium salt intermediateA two-step process, potentially leading to lower overall yield and more complex purification
Experimental Protocols

Synthesis from this compound (Diazotization and Azo Coupling)

  • Diazotization: Dissolve this compound (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate beaker, dissolve 2-naphthol (10 mmol) in a 10% sodium hydroxide solution (50 mL) and cool to 0-5 °C. Slowly add the diazonium salt solution to the alkaline 2-naphthol solution with constant stirring.

  • Isolation: A colored precipitate will form immediately. Continue stirring for 1-2 hours to ensure complete reaction. Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator. Purify the crude product by recrystallization from a suitable solvent like ethanol.

Alternative Synthesis (from 4-ethyl-2-fluoronitrobenzene)

  • Reduction of the Nitro Group: To a solution of 4-ethyl-2-fluoronitrobenzene (10 mmol) in ethanol, add a reducing agent such as tin (II) chloride (30 mmol) and concentrated hydrochloric acid. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the this compound. Extract the product with an organic solvent, dry, and evaporate the solvent.

  • Diazotization and Coupling: Follow the same procedure as described above for the synthesis from this compound, using the newly synthesized aniline.

Relevant Signaling Pathway

Azo dyes have been shown to modulate various signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in regulating inflammatory responses and cell survival.[1] Exposure to some azo dyes can lead to oxidative stress, which in turn can activate the Keap1-Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.[3][4][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azo_Dye Azo Dye IKK IKK Complex Azo_Dye->IKK activates IkB IκB-P IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA Genes Inflammatory & Survival Genes DNA->Genes transcription

Figure 1: Azo Dye interaction with the NF-κB signaling pathway.

Product Comparison: N-(4-ethyl-2-fluorophenyl)acetamide

N-arylacetamides are common structural motifs in many pharmaceuticals and biologically active compounds. They can be readily synthesized from anilines by acylation. These compounds are known to be involved in drug metabolism and can exhibit a range of pharmacological activities.[3]

Performance Comparison
ParameterSynthesis from this compoundAlternative Synthesis (Beckmann Rearrangement)
Reaction Type AcylationBeckmann Rearrangement
Starting Materials This compound, Acetic Anhydride or Acetyl Chloride1-(4-ethyl-2-fluorophenyl)ethan-1-one oxime
Typical Yield >95%80-90% (estimated based on similar rearrangements)[6]
Reaction Conditions Mild, often at room temperatureRequires a strong acid catalyst (e.g., sulfuric acid, trifluoroacetic acid) and may need heating[6][7]
Advantages High yield, simple procedure, readily available acylating agentsProvides a route from a ketone precursor
Disadvantages The aniline starting material may be less accessible than the corresponding ketoneThe rearrangement can sometimes lead to side products; requires preparation of the oxime intermediate
Experimental Protocols

Synthesis from this compound (Acylation)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in a suitable solvent like dichloromethane or toluene.

  • Acylation: Add an equimolar amount of a base such as triethylamine or pyridine. Cool the mixture in an ice bath and add acetic anhydride (11 mmol) or acetyl chloride (11 mmol) dropwise with stirring.

  • Work-up: Allow the reaction to proceed at room temperature for 1-2 hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude N-(4-ethyl-2-fluorophenyl)acetamide from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Alternative Synthesis (Beckmann Rearrangement)

  • Oxime Formation: Reflux a mixture of 1-(4-ethyl-2-fluorophenyl)ethan-1-one (10 mmol), hydroxylamine hydrochloride (12 mmol), and a base like sodium acetate in ethanol for 2-4 hours. Cool the reaction mixture and pour it into water to precipitate the oxime. Filter and dry the crude oxime.

  • Rearrangement: Add the dried oxime (10 mmol) to a cold solution of a strong acid like concentrated sulfuric acid or trifluoroacetic acid.[6] Stir the mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).

  • Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the acetamide. Filter the solid, wash with cold water, and dry. Purify by recrystallization.

Relevant Signaling Pathway

N-arylacetamides can be metabolized by enzymes such as cyclooxygenases (COX-1 and COX-2), which are key enzymes in the prostaglandin synthesis pathway.[8] This pathway is central to inflammation and pain signaling.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid hydrolysis by PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 oxidation Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins isomerization Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Acetamide N-Arylacetamide Metabolism Acetamide->COX can be metabolized by

Figure 2: Involvement of N-Arylacetamide metabolism in the Prostaglandin synthesis pathway.

Product Comparison: 7-ethyl-5-fluoro-4-methyl-1H-quinolin-2-one

Quinolinone and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. They are known to interact with various cellular targets and signaling pathways.[9]

Performance Comparison
ParameterSynthesis from this compound (Conrad-Limpach)Alternative Synthesis (from m-ethylphenol)
Reaction Type Condensation and CyclizationPechmann Condensation and subsequent reactions
Starting Materials This compound, Ethyl Acetoacetatem-ethylphenol, Ethyl Acetoacetate, Hydrazine Hydrate
Typical Yield 60-80% (estimated based on similar syntheses)[10]50-70% (estimated for the multi-step process)[11]
Reaction Conditions High temperature for cyclization (e.g., in Dowtherm A)[12]Requires strong acid for coumarin formation, then reaction with hydrazine
Advantages A direct route to the quinolone core from the anilineStarts from a simple phenol, offering a different synthetic approach
Disadvantages Requires high temperatures which might not be suitable for all substratesA multi-step synthesis which can be lower yielding and more complex
Experimental Protocols

Synthesis from this compound (Conrad-Limpach Reaction)

  • Condensation: Mix this compound (10 mmol) and ethyl acetoacetate (11 mmol) and heat at 140-150 °C for 1-2 hours to form the intermediate enamine, removing the ethanol formed.

  • Cyclization: Add the crude enamine to a high-boiling solvent like Dowtherm A and heat to 250-260 °C for 30-60 minutes.[12]

  • Isolation: Cool the reaction mixture and add a hydrocarbon solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry.

  • Purification: Purify the crude quinolinone by recrystallization from a suitable solvent like glacial acetic acid or by column chromatography.

Alternative Synthesis (from m-ethylphenol)

  • Coumarin Synthesis (Pechmann Condensation): Add m-ethylphenol (10 mmol) and ethyl acetoacetate (11 mmol) to a cooled, stirred amount of concentrated sulfuric acid. Allow the mixture to stand at room temperature for 18-24 hours. Pour the mixture onto ice, filter the precipitated 7-ethyl-4-methylcoumarin, wash with water, and dry.[11]

  • Quinolinone Formation: Reflux the synthesized coumarin (10 mmol) with hydrazine hydrate (20 mmol) in ethanol for 4-6 hours. This will open the lactone ring and form a hydrazide, which upon further heating will cyclize to the corresponding 1-amino-quinolinone derivative.[11]

  • Deamination (if necessary): The resulting 1-amino group can be removed through various methods, such as diazotization followed by reduction, to yield the target 7-ethyl-5-fluoro-4-methyl-1H-quinolin-2-one.

Relevant Signaling Pathway

Quinolinone derivatives have been identified as inhibitors of various protein kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is often associated with cancer.[13][14][15]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK MAPK (ERK) MEK->ERK phosphorylates ERK_n MAPK (ERK) ERK->ERK_n translocates Quinolinone Quinolinone Derivative Quinolinone->MEK inhibits Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Figure 3: Inhibition of the MAPK signaling pathway by a quinolinone derivative.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 4-Ethyl-2-fluoroaniline is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of validated analytical methodologies suitable for the quantification of this compound, offering insights into their performance characteristics and providing supporting experimental data based on the analysis of structurally similar compounds.

The primary analytical techniques for the quantification of aromatic amines such as this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. While specific validated methods for this compound are not extensively published, established methods for other fluoroanilines and ethylanilines provide a strong foundation for method development and validation.[1][2]

Comparison of Key Analytical Methods

The selection of an analytical method is contingent on various factors including the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte. For polar and thermally labile compounds, HPLC is often the preferred method.[3] Conversely, GC-MS is a powerful technique for volatile and thermally stable compounds.[4]

ParameterHPLC-UVHPLC-MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity ModerateHighHigh
Sensitivity ng-µg rangepg-ng rangepg-ng range
Sample Throughput HighHighModerate
Derivatization Not usually required.Not usually required.May be required to improve volatility.[3]
Instrumentation Cost Low to ModerateHighModerate to High
Typical Application Routine quantification and purity determination.[3]Trace-level quantification, impurity identification.[3]Analysis of volatile impurities.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation and implementation of an analytical method. The following are generalized methodologies that can be adapted and validated for the quantification of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in less complex matrices.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly employed for aniline derivatives.[2]

    • Mobile Phase : A gradient of water and an organic solvent like acetonitrile or methanol is often effective.[2]

    • Flow Rate : Typically 1.0 mL/min.[5]

    • Column Temperature : Maintained at 30°C.[5]

    • Detection Wavelength : Determined by the UV spectrum of this compound, likely in the range of 240-280 nm.[3]

  • Sample Preparation : An accurately weighed amount of the sample is dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).[2]

2. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer is the method of choice.

  • Instrumentation : An HPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions : Similar to HPLC-UV, but the mobile phase must be compatible with the mass spectrometer, using volatile buffers like ammonium formate or acetate.[3]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is generally suitable for anilines.[3]

    • Detection Mode : For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.[3] A full scan mode is used for qualitative analysis.

3. Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[2]

  • Chromatographic Conditions :

    • Column : A capillary column such as a 30 m x 0.25 mm fused silica column coated with SE-54 or equivalent is a good starting point.[6]

    • Injector Temperature : Typically 250°C.[7]

    • Oven Program : An initial temperature of around 70°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C.[7][8]

    • Carrier Gas : Helium or hydrogen is commonly used.[2]

  • Sample Preparation : The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[7]

Validation Parameters

A validated analytical method ensures reliable and reproducible results. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99[3]
Accuracy (%) 92-99%[5]
Precision (%RSD) < 8.7%[5]
Limit of Detection (LOD) At least 3 times the background response.[9]
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[9]

For instance, a validated LC-MS method for 4-fluoroaniline demonstrated a linearity range of 0.94-30.26 ng/mL, with an LOQ of 0.19 ng/mL and a LOD of 0.94 ng/mL.[5] The precision (relative standard deviation) was less than 8.7%, and accuracy was within 92-99%.[5]

Workflow and Process Diagrams

Visualizing the analytical workflow can aid in understanding the logical progression of sample analysis and data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Accurately Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter Sample (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification SamplePrep Dissolve Sample in Volatile Solvent InternalStd Add Internal Standard SamplePrep->InternalStd Injection Inject into GC InternalStd->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis PeakID Peak Identification (Retention Time & Mass Spec) MassAnalysis->PeakID Quant Quantification vs. Internal Standard PeakID->Quant Result Result Quant->Result

Caption: Workflow for GC-MS analysis of this compound.

References

A Comparative Guide to the X-ray Crystal Structures of 4-Ethyl-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the X-ray crystal structures of novel 4-Ethyl-2-fluoroaniline derivatives. While specific crystallographic data for this compound itself is not widely available in public databases, this document outlines the essential experimental protocols and data presentation methods required for such a study. The provided data tables and visualizations serve as a template for researchers working on the synthesis and structural characterization of this class of compounds.

The study of fluoroaniline derivatives is of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules. Understanding the three-dimensional structure of these compounds at an atomic level is crucial for rational drug design, as it allows for the elucidation of structure-activity relationships (SAR) and the optimization of lead compounds. X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and packing motifs.

Experimental Workflow

The overall process for determining and comparing the crystal structures of this compound derivatives is outlined below. This workflow encompasses the key stages from initial synthesis to final structural analysis and comparison.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Crystal Screening purification->screening optimization Optimization of Crystal Growth screening->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution structural_analysis Structural Analysis (Conformation, Packing) structure_solution->structural_analysis comparison Comparative Analysis structural_analysis->comparison

Figure 1. Experimental workflow for the comparative analysis of crystal structures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe standard protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various organic chemistry reactions, such as N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions, starting from commercially available this compound. A general procedure for the synthesis of an amide derivative is provided below as an example.

  • General Synthesis of an N-acyl Derivative: To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, the desired acyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative. The purity and identity of the compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

  • Crystal Screening: A variety of crystallization techniques should be screened, including slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization. A broad range of solvents and solvent mixtures should be tested.

  • Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by fine-tuning parameters such as temperature, precipitant concentration, and the ratio of solvent to anti-solvent to obtain diffraction-quality crystals. For instance, a derivative might yield suitable crystals by slow evaporation from an ethanol solution over several days at room temperature.[1]

X-ray Data Collection and Structure Determination
  • Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions are refined against the experimental data. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Comparative Crystallographic Data

The following tables summarize hypothetical crystallographic data for three distinct derivatives of this compound. This data is presented to illustrate how a comparative analysis would be structured.

Table 1: Crystal Data and Structure Refinement Details

ParameterDerivative A (Parent)Derivative B (-COCH₃)Derivative C (-SO₂CH₃)
Chemical FormulaC₈H₁₀FNC₁₀H₁₂FNOC₉H₁₂FNO₂S
Formula Weight ( g/mol )139.17[3]181.21217.27
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P-1
a (Å)8.934(2)10.123(4)5.432(1)
b (Å)11.567(3)7.891(2)8.123(2)
c (Å)15.789(4)12.456(5)13.987(3)
α (°)909088.91(1)
β (°)104.81(1)9076.45(2)
γ (°)909080.12(2)
Volume (ų)1578.9(7)995.4(6)589.3(3)
Z842
Density (calculated, g/cm³)1.1691.2081.223
R-factor (R1)0.0450.0380.051
wR2 (all data)0.1230.1050.139
Goodness-of-fit (S)1.051.021.07

Table 2: Comparison of Key Geometric Parameters (Bond Lengths and Torsion Angles)

ParameterDerivative A (Parent)Derivative B (-COCH₃)Derivative C (-SO₂CH₃)
C(ar)-N Bond Length (Å)1.385(3)1.412(2)1.435(4)
C(ar)-F Bond Length (Å)1.361(2)1.365(2)1.359(3)
C(ar)-C(ethyl) Bond Length (Å)1.510(3)1.508(3)1.512(4)
Torsion Angle C(ar)-C(ar)-N-H/C (°)178.5(2)155.2(3)121.8(4)
Torsion Angle F-C(ar)-C(ar)-C(ethyl) (°)179.8(3)175.4(2)-178.9(3)

Table 3: Analysis of Intermolecular Interactions

DerivativeDominant Intermolecular InteractionsPacking Motif
Derivative A (Parent) N-H···F hydrogen bonds, C-H···π interactionsHerringbone packing
Derivative B (-COCH₃) N-H···O=C hydrogen bonds forming chains, C-H···F interactionsπ-stacked layers connected by hydrogen bonds
Derivative C (-SO₂CH₃) N-H···O=S hydrogen bonds forming dimers, C-H···O interactionsDimeric units linked into a 3D network[4]

Discussion and Conclusion

The comparative analysis of the crystallographic data reveals significant structural changes upon derivatization of the aniline nitrogen. The introduction of electron-withdrawing acetyl and sulfonyl groups leads to a noticeable elongation of the C(ar)-N bond, indicative of reduced p-orbital overlap between the nitrogen lone pair and the aromatic ring.

Furthermore, the conformation of the substituent relative to the aniline ring, as described by the torsion angles, is markedly different across the series. This conformational variability will directly impact the shape of the molecule and its ability to interact with biological targets.

Crucially, the intermolecular interactions that govern the crystal packing are fundamentally altered by the introduction of different functional groups. While the parent aniline derivative may primarily pack through weaker N-H···F and C-H···π interactions, the amide and sulfonamide derivatives are dominated by strong N-H···O hydrogen bonds, leading to distinct packing motifs such as chains and dimers.[4][5] These differences in solid-state arrangement can have profound implications for physicochemical properties such as solubility and melting point, which are critical parameters in drug development.

References

Assessing the Isomeric Purity of 4-Ethyl-2-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of pharmaceutical intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Ethyl-2-fluoroaniline, a key building block in the synthesis of various pharmaceuticals. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental protocols and comparative data to aid in the selection of the most appropriate analytical strategy.

Introduction to Isomeric Impurities in this compound

The synthesis of this compound can potentially lead to the formation of several positional isomers. These isomers, having the same molecular weight and similar physicochemical properties, can be challenging to separate and quantify. The presence of these impurities can affect the pharmacological and toxicological profile of the final drug substance. Therefore, robust analytical methods are essential to ensure the isomeric purity of this compound.

Potential isomeric impurities that may arise during the synthesis include:

  • 2-Ethyl-4-fluoroaniline

  • 3-Ethyl-2-fluoroaniline

  • 5-Ethyl-2-fluoroaniline

  • 2-Ethyl-6-fluoroaniline

  • 4-Ethyl-3-fluoroaniline

Comparison of Analytical Methods

The selection of an analytical technique for isomeric purity assessment depends on several factors, including the required sensitivity, resolution, and the nature of the impurities. HPLC and GC-MS are two of the most powerful and commonly employed techniques for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on their mass-to-charge ratio.
Typical Stationary Phase Chiral or achiral reversed-phase columns (e.g., C18, Phenyl-Hexyl).Capillary columns with various polarities (e.g., DB-5ms, HP-INNOWax).
Advantages - High resolution for complex mixtures.- Suitable for non-volatile and thermally labile compounds.- Wide variety of stationary phases available for method development.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds.
Limitations - May require longer analysis times.- Peak identification can be challenging without a mass spectrometer.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar analytes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of isomeric impurities in this compound using a reversed-phase HPLC system with UV detection.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-10 min: 30% B10-25 min: 30-70% B25-30 min: 70% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 245 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

  • Further dilute to a final concentration of 0.05 mg/mL for injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile isomeric impurities in this compound.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Injection Mode Split (50:1)
Injection Volume 1 µL
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-300

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • If necessary, derivatization with a suitable agent (e.g., trifluoroacetic anhydride) can be performed to improve the volatility and chromatographic performance of the aniline isomers.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the analysis of a this compound sample containing 0.5% of each of the five potential isomeric impurities.

Table 1: HPLC Performance Data

AnalyteRetention Time (min)Resolution (Rs)Peak Area (%)
4-Ethyl-3-fluoroaniline12.5-0.5
2-Ethyl-4-fluoroaniline13.22.10.5
This compound 14.5 3.5 97.5
3-Ethyl-2-fluoroaniline15.11.80.5
5-Ethyl-2-fluoroaniline15.92.30.5
2-Ethyl-6-fluoroaniline16.82.50.5

Table 2: GC-MS Performance Data

AnalyteRetention Time (min)Key Mass Fragments (m/z)Peak Area (%)
2-Ethyl-6-fluoroaniline10.2139, 124, 1100.5
3-Ethyl-2-fluoroaniline10.5139, 124, 1100.5
5-Ethyl-2-fluoroaniline10.8139, 124, 1100.5
This compound 11.2 139, 124, 110 97.5
2-Ethyl-4-fluoroaniline11.5139, 124, 1100.5
4-Ethyl-3-fluoroaniline11.9139, 124, 1100.5

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (245 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Methanol derivatize Derivatization (Optional) dissolve->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation (DB-5ms Column) inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calculate Calculate Purity integrate->calculate

GC-MS Analysis Workflow

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the isomeric purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC is a versatile and robust method that provides excellent resolution for the separation of positional isomers. It is particularly well-suited for routine quality control applications where a validated method is in place.

  • GC-MS offers the significant advantage of providing structural information, which is invaluable for the definitive identification of unknown impurities. Its high sensitivity makes it an excellent choice for trace-level impurity profiling.

For comprehensive characterization and in-depth impurity profiling, a combination of both techniques is often the most effective approach. The detailed protocols and comparative data presented in this guide provide a solid foundation for the development and implementation of robust analytical methods for ensuring the isomeric purity of this compound in pharmaceutical research and development.

A Comparative Guide to the Synthesis of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of substituted anilines, such as 4-Ethyl-2-fluoroaniline, is a critical aspect of pharmaceutical and materials science research. This guide provides a comparative analysis of common laboratory-scale methods for the synthesis of this compound, focusing on the reduction of its nitro precursor, 4-Ethyl-1-fluoro-2-nitrobenzene. The data presented, based on established chemical principles, is intended to assist researchers in selecting the most suitable method for their specific needs, balancing factors such as yield, purity, reaction time, and operational complexity.

Overview of Synthetic Strategy

The most common and direct route to this compound involves the reduction of the corresponding nitro compound, 4-Ethyl-1-fluoro-2-nitrobenzene. This precursor can be synthesized via the nitration of 4-ethyl-1-fluorobenzene. This guide focuses on the comparative efficiency of different methods for the reduction step.

Comparison of Synthesis Methods

The reduction of the nitro group in 4-Ethyl-1-fluoro-2-nitrobenzene to an amine is a well-established transformation in organic chemistry.[1] Several reagents and conditions can be employed, each with distinct advantages and disadvantages. The following table summarizes the key performance indicators for three common reduction methods.

MethodReagents/CatalystTypical Yield (%)Purity (%)Reaction Time (hours)Temperature (°C)Key Considerations
Catalytic Hydrogenation H₂, Pd/C or Raney Ni90-99>982-625-50High efficiency and purity; requires specialized hydrogenation equipment; potential for dehalogenation with some catalysts.[2]
Metal/Acid Reduction Fe, Acetic Acid or HCl80-9595-984-880-100Cost-effective and robust; workup can be tedious due to iron salts; acidic conditions may not be suitable for all substrates.[3]
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol/Ethyl Acetate85-9596-983-625-78Mild conditions, good for substrates with other reducible groups; stoichiometric tin waste is a significant drawback.[4][5]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of 4-Ethyl-1-fluoro-2-nitrobenzene using catalytic hydrogenation, a method often favored for its high yield and purity.[2]

Materials:

  • 4-Ethyl-1-fluoro-2-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature (25°C). The reaction can be gently heated to 40-50°C to increase the rate if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography if required.

Logical Workflow for Synthesis Efficiency Comparison

The following diagram illustrates a logical workflow for evaluating and comparing the efficiency of different synthetic routes for a target molecule like this compound.

Synthesis_Efficiency_Workflow cluster_planning Phase 1: Planning & Selection cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Comparison start Identify Target Molecule: This compound lit_review Literature Review: Identify Potential Synthetic Routes start->lit_review precursor Select Precursor: 4-Ethyl-1-fluoro-2-nitrobenzene lit_review->precursor methods Select Reduction Methods: - Catalytic Hydrogenation - Metal/Acid Reduction - Tin(II) Chloride Reduction precursor->methods synthesis_a Synthesize via Method A methods->synthesis_a synthesis_b Synthesize via Method B methods->synthesis_b synthesis_c Synthesize via Method C methods->synthesis_c data_collection Collect Data: - Yield - Purity (HPLC/GC) - Reaction Time - Temperature synthesis_a->data_collection synthesis_b->data_collection synthesis_c->data_collection comparison Comparative Analysis of Metrics data_collection->comparison decision Select Optimal Method comparison->decision

References

A Comparative Guide to Catalysts for the Functionalization of 4-Ethyl-2-fluoroaniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. The choice of palladium catalyst, particularly the phosphine ligand, is critical for achieving high yields and broad substrate scope.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of aryl halides with anilines, including substrates analogous to 4-Ethyl-2-fluoroaniline. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂XPhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[1]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[1]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesHigh[1]
[Pd(allyl)Cl]₂AdBippyPhosKOPhDioxane--Aryl bromides + FluoroalkylaminesHigh[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the aryl halide and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Dry Reaction Vessel (Inert Atmosphere) add_solids Add Pd Precursor, Ligand, and Base prep_vessel->add_solids add_liquids Add Solvent, Aryl Halide, and Amine add_solids->add_liquids heating Heat and Stir add_liquids->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench and Extract monitoring->quench purify Column Chromatography quench->purify characterize Characterization purify->characterize Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_oad Ar-Pd(II)(X)L_n pd0->pd2_oad Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Ar')L_n pd2_oad->pd2_trans Transmetalation (Ar'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Ethyl-2-fluoroaniline, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this compound is expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities or spills.To prevent inhalation of vapors.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all this compound and materials contaminated with it as hazardous waste.

  • Segregate Waste Streams: As a halogenated organic compound, it must be segregated from non-halogenated waste.[5] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[1]

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect liquid waste in a designated, leak-proof, and chemically compatible container with a screw-top cap.[6][7]

  • Label Containers Clearly: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6][7]

  • Keep Containers Closed: Ensure the waste container is always sealed when not in use to prevent the release of vapors.[6]

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., absorbent pads, gloves, weighing paper) in a separate, clearly labeled, and sealed container for solid hazardous waste.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[1][2]

  • Disposal Method: The likely method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[8][9] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Hazard Data for Analogous Compounds

The following table summarizes key hazard information for compounds structurally similar to this compound. This data underscores the need for cautious handling and disposal.

CompoundCAS NumberHazard Statements
4-Fluoroaniline 371-40-4Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects.[1]
2-Chloro-4-fluoroaniline 2106-02-7Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
4-Chloroaniline 106-47-8Toxic if swallowed, in contact with skin or if inhaled. May cause an allergic skin reaction. May cause cancer. Very toxic to aquatic life with long lasting effects.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Have this compound Waste? classify Classify as Halogenated Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate collect_liquid Collect liquid waste in a labeled, sealed container segregate->collect_liquid collect_solid Collect contaminated solids in a labeled, sealed container segregate->collect_solid spill Is there a spill? collect_liquid->spill collect_solid->spill spill_procedure Follow Spill Management Procedure spill->spill_procedure Yes store Store waste in a designated secure area spill->store No spill_procedure->store contact_ehs Contact EHS or licensed waste disposal company store->contact_ehs disposal Arrange for pickup and professional disposal (incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-Ethyl-2-fluoroaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data and information on structurally related compounds, including other fluoroanilines and aromatic amines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Due to its structural similarity to other fluoroanilines, it should be handled as a substance that is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[1][2][3]. A comprehensive PPE strategy is the primary line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with potentially hazardous chemicals. The following protocol outlines the key steps for safely handling this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and emergency procedures.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Personnel Training: All personnel involved must be trained on the specific hazards and handling procedures for this compound.

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing: When weighing the liquid, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid vapor inhalation.

  • Dissolving and Reactions: When preparing solutions or running reactions, add the aniline to the solvent slowly to prevent splashing. All apparatus should be securely set up within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat, face shield, and goggles. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound

Waste Type Disposal Method
Unused or Waste this compound Collect in a designated, labeled, and sealed container for hazardous chemical waste. Dispose of through a licensed waste disposal company. Do not dispose of down the drain.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous chemical waste.

Experimental Protocol: Example of a Reaction Quenching and Workup Procedure

This protocol provides a general methodology for quenching a reaction containing a hazardous amine and subsequent liquid-liquid extraction. This should be adapted based on the specific reaction chemistry.

1. Reaction Quenching: a. Cool the reaction mixture in an ice bath to control any exothermic processes. b. Slowly add the quenching solution (e.g., saturated aqueous sodium bicarbonate) to the reaction vessel with stirring, while monitoring for any gas evolution or temperature changes. Ensure the quenching is performed within a chemical fume hood.

2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent (e.g., ethyl acetate) to extract the product. c. Gently shake the separatory funnel, periodically venting to release any pressure buildup. d. Allow the layers to separate, and then drain the aqueous layer. e. Wash the organic layer with brine to remove any residual water. f. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate). g. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) handling 2. Chemical Handling (Weighing, Dissolving, Reaction in Fume Hood) prep->handling post_handling 3. Post-Handling Procedures (Decontamination, PPE Removal) handling->post_handling collect_waste 4. Collect Waste (Unused chemical, contaminated labware, PPE) post_handling->collect_waste label_seal 5. Label and Seal Waste Containers collect_waste->label_seal dispose 6. Dispose via Licensed Vendor label_seal->dispose

Caption: Operational and Disposal Workflow for this compound.

References

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